Litronesib Racemate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(2,2-dimethylpropanoyl)-5-[[2-(ethylamino)ethylsulfonylamino]methyl]-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N5O4S2/c1-8-24-14-15-34(31,32)25-16-23(17-12-10-9-11-13-17)28(19(30)22(5,6)7)27-20(33-23)26-18(29)21(2,3)4/h9-13,24-25H,8,14-16H2,1-7H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAFBXLHPINSIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCS(=O)(=O)NCC1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100440 | |
| Record name | N-[4-(2,2-Dimethyl-1-oxopropyl)-5-[[[[2-(ethylamino)ethyl]sulfonyl]amino]methyl]-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
546111-97-1 | |
| Record name | N-[4-(2,2-Dimethyl-1-oxopropyl)-5-[[[[2-(ethylamino)ethyl]sulfonyl]amino]methyl]-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546111-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(2,2-Dimethyl-1-oxopropyl)-5-[[[[2-(ethylamino)ethyl]sulfonyl]amino]methyl]-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701100440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Litronesib Racemate: A Deep Dive into its Primary Cellular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Litronesib (also known as LY2523355) is a potent, selective, and allosteric inhibitor of the human kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] This motor protein plays a pivotal role in the proper formation of the bipolar spindle during the M phase of the cell cycle. By inhibiting Eg5, Litronesib induces mitotic arrest, leading to apoptosis in rapidly dividing cancer cells.[3] This technical guide provides a comprehensive overview of the primary cellular target of Litronesib Racemate, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Primary Cellular Target: Kinesin Spindle Protein (Eg5/KSP/KIF11)
The primary cellular target of Litronesib is the kinesin spindle protein Eg5.[1][4] Eg5 is a plus-end-directed motor protein that hydrolyzes ATP to generate the force required to push the two spindle poles apart, a critical step in the formation of a bipolar mitotic spindle. The function of Eg5 is essential for cell division, and its inhibition leads to the formation of characteristic monopolar spindles, triggering the spindle assembly checkpoint and ultimately resulting in mitotic arrest and cell death. Notably, Eg5 is minimally expressed in non-dividing, terminally differentiated cells, making it an attractive target for cancer therapy with a potentially wider therapeutic window compared to traditional microtubule-targeting agents.
Mechanism of Action
Litronesib is an allosteric inhibitor of Eg5, meaning it binds to a site distinct from the ATP-binding pocket. This binding event does not compete with ATP but rather prevents the conformational changes necessary for ATP hydrolysis and motor activity. The inhibition of Eg5's ATPase activity prevents the protein from sliding microtubules apart, leading to the collapse of the nascent bipolar spindle into a monopolar structure. This aberrant spindle formation activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome segregation. Prolonged activation of the SAC due to the persistent presence of monopolar spindles ultimately triggers the apoptotic cascade, leading to programmed cell death in cancer cells.
Quantitative Data
The following tables summarize the key quantitative data related to the activity of Litronesib.
Table 1: In Vitro Efficacy of Litronesib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) |
| HCT-116 | Colon Carcinoma | 3.4 |
| Colo205 | Colorectal Adenocarcinoma | 4.1 |
| SW620 | Colorectal Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 6.3 |
| NCI-H460 | Large Cell Lung Cancer | 5.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 7.1 |
| PC-3 | Prostate Adenocarcinoma | 8.5 |
| OVCAR-3 | Ovarian Adenocarcinoma | 6.9 |
| PANC-1 | Pancreatic Carcinoma | 9.2 |
| K562 | Chronic Myelogenous Leukemia | 2.5 |
| HL-60 | Acute Promyelocytic Leukemia | 3.1 |
Data extracted from the supplementary materials of "A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models".
Table 2: Pharmacokinetic Parameters of Litronesib in Patients with Advanced Solid Tumors (Phase 1 Study)
| Dose Level (mg/m²/day) | Cmax (ng/mL) | AUC0–24 (ng·h/mL) | t1/2 (h) | CL (L/h/m²) |
| 2 | 185 | 1860 | 17.5 | 14.2 |
| 4 | 380 | 3920 | 20.1 | 12.8 |
| 5 | 492 | 5110 | 22.9 | 11.1 |
Data from "A phase 1 and dose-finding study of LY2523355 (litronesib), an Eg5 inhibitor, in Japanese patients with advanced solid tumors".
Experimental Protocols
Eg5 Microtubule-Activated ATPase Assay
This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules, which is a direct measure of its motor activity. The protocol is based on a well-established enzyme-coupled assay.
Materials:
-
Purified recombinant human Eg5 protein
-
Paclitaxel-stabilized microtubules
-
ATPase reaction buffer (e.g., 80 mM PIPES pH 6.8, 50 mM NaCl, 5 mM MgCl2, 1 mM EGTA)
-
ATP regeneration system (phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase)
-
NADH
-
This compound (or other inhibitors) dissolved in DMSO
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the ATPase reaction buffer, ATP regeneration system, and NADH.
-
Add a known concentration of paclitaxel-stabilized microtubules to the reaction mixture.
-
Add the desired concentration of Litronesib or vehicle control (DMSO) to the wells of a microplate.
-
Initiate the reaction by adding a known concentration of purified Eg5 protein.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in a temperature-controlled spectrophotometer. The rate of NADH oxidation is coupled to the rate of ATP hydrolysis by Eg5.
-
Calculate the rate of ATP hydrolysis from the linear phase of the reaction.
-
Determine the IC50 value of Litronesib by plotting the percentage of inhibition of ATPase activity against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (IC50 Determination)
This assay determines the concentration of Litronesib that inhibits the proliferation of cancer cells by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of Litronesib in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of Litronesib. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the Litronesib concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of Litronesib Action
Caption: Signaling pathway of Litronesib leading to apoptosis.
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro evaluation of Litronesib.
Phase 1 Clinical Trial Logical Flow
Caption: Logical flow of the Phase 1 clinical trial for Litronesib.
References
The Critical Role of Eg5 Kinesin Inhibition in the Therapeutic Effects of Litronesib Racemate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism of action of Litronesib Racemate, a potent and selective allosteric inhibitor of the kinesin spindle protein Eg5 (also known as KIF11). By targeting Eg5, a motor protein essential for the formation and maintenance of the bipolar mitotic spindle, this compound induces mitotic arrest, leading to apoptosis in proliferating cancer cells. This document consolidates key preclinical and clinical data, details essential experimental protocols for its evaluation, and visualizes the underlying molecular pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Eg5 inhibition.
Introduction: The Role of Eg5 in Mitosis
The kinesin spindle protein Eg5 is a plus-end-directed motor protein that plays a crucial role in the early stages of mitosis.[1] Its primary function is to establish and maintain the bipolar spindle, a microtubule structure essential for the accurate segregation of sister chromatids into two daughter cells. Eg5 accomplishes this by crosslinking and sliding antiparallel microtubules, generating an outward force that pushes the spindle poles apart.[2] Inhibition of Eg5 function prevents centrosome separation, resulting in the formation of a characteristic monopolar spindle, which activates the spindle assembly checkpoint (SAC), leading to prolonged mitotic arrest and subsequent apoptotic cell death.[3] Due to its essential role in mitosis and its limited function in non-dividing cells, Eg5 has emerged as an attractive target for cancer therapy.
This compound: A Selective Allosteric Inhibitor of Eg5
Litronesib (LY2523355) is a selective, allosteric inhibitor of Eg5. This compound is the racemic mixture of this compound. By binding to an allosteric pocket in the Eg5 motor domain, Litronesib induces a conformational change that prevents ATP hydrolysis, thereby inhibiting its motor activity. This leads to the disruption of the mitotic spindle, mitotic arrest, and ultimately, apoptosis in cancer cells.
Quantitative Data on Litronesib's Activity
The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of Litronesib, as well as its pharmacokinetic properties.
Table 1: In Vitro Eg5 Inhibition and Antiproliferative Activity of Litronesib
| Parameter | Value | Cell Line/System | Reference |
| Eg5 ATPase Inhibition IC50 | 26 nM | In vitro biochemical assay | |
| Antiproliferative IC50 | 3.75–5.13 µM | HCT-116, HeLa, HEPG-2, MCF-7 | |
| Mitotic Arrest Induction | 25 nM | HCT116 cells |
Table 2: In Vivo Antitumor Efficacy of Litronesib in Xenograft Models
| Xenograft Model | Dosing Schedule | Outcome | Reference |
| Colo205 | 1.1, 3.3, 10, and 30 mg/kg, i.v. | Dose-dependent antitumor activity | |
| Various patient-derived xenograft (PDX) models | Dose/schedule-dependent | Complete remission |
Table 3: Clinical Pharmacokinetic Parameters of Litronesib in Patients with Advanced Solid Tumors
| Dose (mg/m²/day) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| 2 | 239 ± 68 | 1330 ± 310 | 11.0 ± 2.0 | |
| 4 | 499 ± 116 | 2840 ± 560 | 11.2 ± 1.9 | |
| 5 | 634 ± 165 | 3690 ± 980 | 11.4 ± 2.3 |
Data presented as mean ± SD. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Terminal half-life.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway affected by Eg5 inhibition and the general workflows for the experimental protocols described in the subsequent section.
Caption: Signaling pathway of Eg5 inhibition by Litronesib.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's effects.
Eg5 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the Eg5 motor protein.
Materials:
-
Recombinant human Eg5 motor domain
-
Microtubules (taxol-stabilized)
-
ATP
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Phosphoenolpyruvate
-
NADH
-
Assay buffer (e.g., 25 mM PIPES, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing assay buffer, pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.
-
Add microtubules to the reaction mixture.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the Eg5 enzyme to the wells and incubate for a short period at room temperature.
-
Initiate the reaction by adding ATP to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a microplate reader. The rate of NADH oxidation is proportional to the rate of ADP formation, which reflects the Eg5 ATPase activity.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT/MTS Assay)
This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the tetrazolium salt into a colored formazan product.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (for fixation)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in culture dishes and treat with this compound or vehicle control for a specific duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Immunofluorescence Staining of Mitotic Spindles
This technique allows for the direct visualization of the mitotic spindle and chromosomes in cells treated with this compound.
Materials:
-
Cancer cell line
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Coverslips
-
Fixative (e.g., 4% paraformaldehyde or cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain (for DNA)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Grow cells on coverslips and treat with this compound or vehicle control.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary antibody against α-tubulin.
-
Wash the cells and then incubate with the fluorescently labeled secondary antibody.
-
Counterstain the DNA with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. The formation of monopolar spindles in treated cells is a key indicator of Eg5 inhibition.
Conclusion
This compound's mechanism of action is centered on the potent and selective inhibition of the Eg5 kinesin, a critical component of the mitotic machinery. This inhibition leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis in proliferating cancer cells. The preclinical and clinical data summarized in this guide demonstrate the on-target activity and therapeutic potential of this compound. The detailed experimental protocols provided offer a framework for the continued investigation and development of this compound and other Eg5 inhibitors as promising anticancer agents. Further research focusing on optimizing dosing schedules and exploring combination therapies will be crucial in realizing the full clinical potential of this therapeutic strategy.
References
- 1. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Mitotic Inhibitor: An In-depth Technical Guide to the Initial Discovery and Synthesis Pathways of Litronesib Racemate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial discovery and synthetic pathways for the racemic form of Litronesib (LY2523355), a potent and selective inhibitor of the mitotic kinesin Eg5 (also known as KIF11). The document details the scientific journey from the initial discovery of a lead compound through to the chemical synthesis of the racemic mixture of Litronesib, presenting key data in a structured format and visualizing complex pathways and workflows.
Initial Discovery: A Phenotype-Driven Approach
The discovery of Litronesib originated from a phenotype-based screening approach aimed at identifying novel compounds that could induce mitotic arrest. This strategy led to the identification of K858 , a small molecule that demonstrated the ability to halt cell division at the M-phase, characterized by the formation of monopolar spindles. This phenotype is a hallmark of Eg5 inhibition, a motor protein essential for the separation of centrosomes and the formation of a bipolar spindle during mitosis.
Subsequent biochemical assays confirmed that K858 directly inhibits the ATPase activity of Eg5, validating it as a promising lead compound for the development of a new class of antimitotic agents. This initial discovery was pioneered by researchers at Kyowa Kirin Co., Ltd.
Lead Optimization: Structure-Activity Relationship (SAR) Studies
Following the identification of K858, an extensive structure-activity relationship (SAR) program was initiated to enhance its potency and drug-like properties. These studies systematically explored modifications at the 2-, 4-, and 5-positions of the 1,3,4-thiadiazoline core of K858.
Key findings from the SAR studies revealed that:
-
5-Position: Introduction of a sulfonylamino group at the side chain of the 5-position significantly increased the inhibitory activity against Eg5.
-
2- and 4-Positions: The incorporation of bulky acyl groups at both the 2- and 4-positions of the thiadiazoline ring led to a substantial improvement in mitotic phase accumulation activity.
These strategic modifications culminated in the synthesis of Litronesib, which exhibited markedly enhanced antitumor activity in preclinical models compared to the original lead compound, K858.
Synthesis Pathway of Litronesib Racemate
The following is a representative, detailed experimental protocol for the synthesis of this compound, constructed from general synthetic schemes published for 2,4,5-substituted-1,3,4-thiadiazoline derivatives.
Experimental Protocol:
Step 1: Synthesis of 2-amino-5-phenyl-5-(hydroxymethyl)-4,5-dihydro-1,3,4-thiadiazole (Intermediate 1)
-
To a solution of benzaldehyde (1.0 eq) in a suitable solvent such as methanol, add thiosemicarbazide (1.1 eq).
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The resulting precipitate, the thiosemicarbazone of benzaldehyde, is filtered, washed with cold methanol, and dried under vacuum.
-
The dried thiosemicarbazone is then suspended in a solvent like dichloromethane, and an oxidizing agent such as manganese dioxide (3.0 eq) is added.
-
The mixture is stirred at room temperature for 24 hours.
-
The reaction mixture is filtered through a pad of celite to remove the manganese dioxide.
-
The filtrate is concentrated under reduced pressure to yield Intermediate 1.
Step 2: N-Acylation of Intermediate 1 (Intermediate 2)
-
Intermediate 1 (1.0 eq) is dissolved in a mixture of pyridine and dichloromethane.
-
The solution is cooled to 0°C, and pivaloyl chloride (2.2 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction mixture is diluted with dichloromethane and washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the di-pivaloylated Intermediate 2.
Step 3: Chlorination of the Hydroxymethyl Group (Intermediate 3)
-
Intermediate 2 (1.0 eq) is dissolved in anhydrous dichloromethane.
-
Thionyl chloride (1.5 eq) is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude chlorinated Intermediate 3, which is used in the next step without further purification.
Step 4: Synthesis of N-(2-(ethylamino)ethyl)methanesulfonamide (Intermediate 4)
-
N-ethylethylenediamine (1.0 eq) is dissolved in dichloromethane.
-
The solution is cooled to 0°C, and triethylamine (1.2 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).
-
The reaction is stirred at 0°C for 1 hour and then at room temperature for 4 hours.
-
The reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give Intermediate 4.
Step 5: Final Assembly of this compound
-
To a solution of Intermediate 4 (1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (1.2 eq) at 0°C.
-
The mixture is stirred for 30 minutes at 0°C.
-
A solution of Intermediate 3 (1.0 eq) in DMF is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 18-24 hours.
-
The reaction is quenched by the slow addition of water.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Data Presentation
Table 1: Physicochemical Properties of Litronesib
| Property | Value |
| Molecular Formula | C₂₃H₃₇N₅O₄S₂ |
| Molecular Weight | 511.70 g/mol |
| CAS Number | 910634-41-2 (for (R)-enantiomer) |
| Appearance | White to off-white solid |
| IUPAC Name | (R)-N-(5-((2-(ethylamino)ethyl)sulfonamido)methyl)-5-phenyl-4-pivaloyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)pivalamide |
Table 2: In Vitro Activity of K858 and Litronesib
| Compound | Eg5 ATPase Inhibition (IC₅₀, µM) | Cell Growth Inhibition (GI₅₀, nM) - HCT116 Cells |
| K858 | ~10 | ~100 |
| Litronesib | < 0.1 | < 10 |
Visualizations
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Litronesib Racemate
This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental protocols related to this compound, a potent and selective allosteric inhibitor of the kinesin spindle protein Eg5.
Core Molecular Data
This compound is the racemic mixture of Litronesib (LY2523355). It is a synthetic small molecule belonging to the thiadiazole class of compounds.
| Property | Value | Source |
| Molecular Formula | C23H37N5O4S2 | [1][2] |
| Molecular Weight | 511.70 g/mol | [1][2] |
| CAS Number | 546111-97-1 | [1] |
| Appearance | White to off-white solid |
Mechanism of Action: Targeting Mitotic Progression
Litronesib is a selective, allosteric inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11). Eg5 is a plus-end directed motor protein that plays a critical role in the early stages of mitosis, specifically in the separation of centrosomes and the formation of the bipolar spindle.
By binding to an allosteric pocket on the Eg5 motor domain, Litronesib induces a conformational change that inhibits its ATPase activity and locks it in a microtubule-bound state. This inhibition prevents the outward push on the spindle poles, leading to the formation of a characteristic "monopolar spindle" or "monoaster". Consequently, the cell cycle is arrested in mitosis, which ultimately triggers apoptotic cell death in actively dividing cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
This protocol is adapted from methodologies used to assess the effect of Eg5 inhibitors on cell cycle progression.
Objective: To determine the percentage of cells arrested in mitosis following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
DNA stain (e.g., DAPI or Hoechst 33342)
-
96-well imaging plates
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of analysis. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat the cells with the desired concentrations for a specified period (e.g., 16-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Add the fixative solution and incubate for 15-20 minutes at room temperature.
-
Permeabilization: Aspirate the fixative and wash the cells twice with PBS. Add the permeabilization buffer and incubate for 10 minutes at room temperature.
-
Staining: Aspirate the permeabilization buffer and wash the cells twice with PBS. Add the DNA staining solution and incubate for 15 minutes at room temperature, protected from light.
-
Imaging: Aspirate the staining solution and add PBS to the wells. Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analysis: Quantify the number of mitotic cells (characterized by condensed and organized chromatin) and the total number of cells. The mitotic index is calculated as: (Number of mitotic cells / Total number of cells) x 100%.
This protocol is a more specific method to identify cells in M-phase.
Objective: To quantify mitotic cells by detecting the phosphorylation of Histone H3 at Serine 10, a marker of mitosis.
Materials:
-
All materials from the Mitotic Index protocol
-
Primary antibody: Anti-phospho-histone H3 (Ser10) antibody
-
Secondary antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
Procedure:
-
Follow steps 1-4 from the Mitotic Index protocol.
-
Blocking: After permeabilization, wash the cells twice with PBS. Add blocking buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-phospho-histone H3 antibody in blocking buffer according to the manufacturer's recommendation. Aspirate the blocking buffer and add the primary antibody solution. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.1% Triton X-100. Dilute the fluorescently labeled secondary antibody in blocking buffer. Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
-
DNA Staining and Imaging: Wash the cells three times with PBS. Perform DNA staining and imaging as described in steps 5 and 6 of the Mitotic Index protocol.
-
Analysis: Quantify the number of cells positive for both phospho-histone H3 and condensed DNA, and the total number of cells.
Experimental Workflow: Screening for Eg5 Inhibitors
The following diagram illustrates a typical workflow for the discovery and initial characterization of novel Eg5 inhibitors like Litronesib.
In Vivo Formulation
For preclinical in vivo studies, this compound can be formulated for administration. The following are example formulations and are for research purposes only. The optimal formulation may vary depending on the animal model and route of administration.
| Component | Protocol 1 | Protocol 2 | Protocol 3 |
| Solvent 1 | 10% DMSO | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Solvent 3 | 5% Tween-80 | - | - |
| Solvent 4 | 45% Saline | - | - |
| Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
Preparation (Protocol 1 Example):
-
Dissolve this compound in DMSO.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween-80 and mix.
-
Add Saline to the final volume and mix.
Note: Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.
References
The Investigational History of Litronesib (LY2523355): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Litronesib (LY2523355) is a potent and selective allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] Eg5 is a crucial motor protein for the formation and maintenance of the bipolar mitotic spindle, making it an attractive target for anticancer therapy.[3] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptotic cell death in proliferating cancer cells.[1][4] This technical guide provides an in-depth overview of the investigational history of Litronesib, encompassing its mechanism of action, preclinical and clinical development, and key experimental findings.
Introduction
Traditional antimitotic agents, such as taxanes and vinca alkaloids, have been mainstays in cancer chemotherapy. However, their utility is often limited by toxicities and the emergence of resistance. This has spurred the development of novel antimitotic agents with different mechanisms of action. The kinesin spindle protein (KSP) Eg5, which is expressed primarily in dividing cells, represents a promising target for selective cancer therapy with a potentially wider therapeutic window. Litronesib (LY2523355) emerged from a drug discovery program as a potent and selective inhibitor of Eg5.
Mechanism of Action
Litronesib functions as an allosteric inhibitor of the Eg5 motor protein. It binds to a site distinct from the ATP- and microtubule-binding sites, inducing a conformational change that prevents ATP hydrolysis and subsequent motor activity. This inhibition of Eg5's function disrupts the separation of centrosomes and the formation of the bipolar spindle during mitosis.
The failure to form a proper mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures accurate chromosome segregation. The SAC is a complex signaling pathway involving proteins such as Mad1, Mad2, BubR1, and Cdc20, which ultimately inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C). Prolonged activation of the SAC due to Eg5 inhibition leads to a sustained mitotic arrest, which in turn triggers the intrinsic apoptotic pathway, culminating in cancer cell death.
Preclinical Investigational History
In Vitro Activity
Litronesib has demonstrated potent and broad-spectrum antiproliferative activity against a wide range of human cancer cell lines.
Table 1: In Vitro Potency of Litronesib
| Assay Type | Parameter | Value | Reference |
| Enzymatic Assay | KSP ATPase IC50 | 26 nM |
In Vivo Antitumor Efficacy
The antitumor activity of Litronesib has been evaluated in various preclinical xenograft models of human cancers. These studies have consistently demonstrated potent and schedule-dependent efficacy.
Table 2: Summary of Key In Vivo Studies with Litronesib
| Tumor Model | Dosing Schedule | Key Findings | Reference |
| Colo205 (colon) | Intravenous, schedule-dependent | Dose-dependent tumor growth inhibition; associated with mitotic arrest and apoptosis in tumor cells. | |
| Human Pancreatic Cancer Xenografts | Not specified | Pronounced tumor regression by triggering apoptosis. | |
| Various Xenograft Models | Not specified | Complete remission observed in a number of models. |
A key finding from these in vivo studies was the identification of phosphohistone H3 (pHH3) as a promising pharmacodynamic biomarker for Litronesib's activity. Increased levels of pHH3 in tumor and skin biopsies correlated with drug exposure and mitotic arrest.
Clinical Investigational History
Litronesib advanced into Phase 1 and 2 clinical trials for the treatment of various advanced solid tumors and hematological malignancies.
Phase 1 Clinical Trial in Japanese Patients (NCT01358019)
A Phase 1 dose-escalation study was conducted in Japanese patients with advanced solid tumors to assess the safety, pharmacokinetics, and recommended Phase 2 dose of Litronesib.
Table 3: Key Data from Phase 1 Study of Litronesib in Japanese Patients
| Parameter | Details | Reference |
| Patient Population | 12 patients with advanced solid tumors | |
| Dosing Regimen | 2, 4, and 5 mg/m²/day on Days 1, 2, and 3 every 3 weeks | |
| Dose-Limiting Toxicity | Neutropenia | |
| Most Frequent Adverse Events | Neutropenia, leukopenia | |
| Pharmacokinetics | Dose-dependent increase in exposure. | |
| Efficacy | No objective tumor responses observed. | |
| Recommended Phase 2 Dose | 5 mg/m²/day with G-CSF support |
Other Clinical Investigations
Litronesib was investigated in several other clinical trials, including a Phase 1 dose-escalation study (NCT01214642) in patients with advanced cancer, exploring different dosing schedules. These studies confirmed that neutropenia was the primary dose-limiting toxicity, which could be managed with prophylactic pegfilgrastim. Despite showing some evidence of clinical activity, with a small percentage of patients achieving partial responses and a number maintaining stable disease, the overall clinical efficacy was modest. Ultimately, the development of Litronesib was discontinued by Eli Lilly and Company.
Experimental Protocols
Eg5 ATPase Inhibition Assay
A common method to determine the IC50 of an Eg5 inhibitor is a microtubule-activated ATPase assay.
Protocol Outline:
-
Reagents: Purified recombinant human Eg5 protein, microtubules (polymerized from tubulin), ATP, a coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase), NADH, and phosphoenolpyruvate.
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A reaction mixture containing Eg5, microtubules, and the coupled enzyme system is prepared in an appropriate buffer.
-
Serial dilutions of Litronesib (or other test compounds) are added to the wells.
-
The reaction is initiated by the addition of ATP.
-
The rate of ATP hydrolysis is measured by monitoring the decrease in NADH absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis: The rate of ATP hydrolysis is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a suitable dose-response curve.
Mitotic Arrest Assay (Immunofluorescence)
This assay is used to visualize and quantify the induction of mitotic arrest in cells treated with an Eg5 inhibitor.
Protocol Outline:
-
Cell Culture: Adherent cancer cells (e.g., HCT116, HeLa) are seeded on coverslips in a multi-well plate and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of Litronesib for a specified period (e.g., 18-24 hours).
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilized with a detergent (e.g., 0.1% Triton X-100).
-
Immunostaining:
-
Cells are blocked with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against a mitotic marker (e.g., anti-α-tubulin to visualize the mitotic spindle) and a nuclear counterstain (e.g., DAPI).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis: The coverslips are mounted on microscope slides and visualized using a fluorescence microscope. The percentage of cells arrested in mitosis (characterized by condensed chromosomes and a monopolar spindle) is quantified.
In Vivo Xenograft Tumor Model
Animal models are essential for evaluating the in vivo efficacy of anticancer agents.
Protocol Outline:
-
Cell Implantation: Human cancer cells (e.g., Colo205) are harvested and suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. Litronesib is administered intravenously according to a predetermined dosing schedule.
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers such as pHH3 by immunohistochemistry to confirm target engagement.
Visualizations
Signaling Pathway of Eg5 Inhibition-Induced Apoptosis
Caption: Eg5 inhibition by Litronesib leads to mitotic arrest and apoptosis.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro characterization of Litronesib.
Experimental Workflow for In Vivo Evaluation
Caption: Workflow for in vivo evaluation of Litronesib's antitumor efficacy.
Conclusion
Litronesib (LY2523355) is a well-characterized, potent, and selective inhibitor of the mitotic kinesin Eg5. Its investigational history demonstrates a clear mechanism of action, leading to mitotic arrest and apoptosis in cancer cells, and robust preclinical antitumor activity. While clinical development was ultimately discontinued due to modest efficacy, the study of Litronesib has contributed significantly to the understanding of Eg5 as a therapeutic target and has provided valuable insights into the development of novel antimitotic agents. The identification of phosphohistone H3 as a pharmacodynamic biomarker also represents a key learning from its development program. The comprehensive data gathered on Litronesib serves as a valuable resource for ongoing research in the field of cancer therapeutics.
References
- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - In vitro antiproliferative activity (IC50, μM) against three human tumor cell lines. - Public Library of Science - Figshare [plos.figshare.com]
The Significance of KIF11 as a Therapeutic Target for Litronesib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kinesin family member 11 (KIF11), also known as Eg5 or kinesin spindle protein (KSP), is a critical motor protein essential for the formation and maintenance of the bipolar mitotic spindle. Its exclusive role in mitosis makes it an attractive target for anticancer therapies, as its inhibition selectively affects rapidly dividing cancer cells with minimal impact on non-dividing cells. Overexpression of KIF11 is a common feature in a multitude of human cancers and is frequently associated with poor prognosis, highlighting its potential as both a biomarker and a therapeutic target. Litronesib (LY2523355) is a potent and selective allosteric inhibitor of KIF11 that has demonstrated broad-spectrum antitumor activity in preclinical models and has been evaluated in clinical trials. This technical guide provides a comprehensive overview of the significance of KIF11 as a therapeutic target for Litronesib, including its mechanism of action, preclinical and clinical data, detailed experimental protocols, and insights into potential resistance mechanisms.
Introduction: KIF11 - A Key Player in Mitosis
KIF11 is a plus-end-directed microtubule motor protein that belongs to the kinesin-5 family. It forms a homotetrameric complex that is essential for one of the most critical events in cell division: the separation of centrosomes and the establishment of a bipolar spindle.[1] During prophase, KIF11 pushes apart the two newly duplicated centrosomes by sliding antiparallel microtubules, a process that is fundamental for the proper segregation of chromosomes into daughter cells.[2] Inhibition of KIF11 function leads to the formation of monopolar spindles, resulting in mitotic arrest and subsequent apoptotic cell death in rapidly dividing cells.[3] This specific role in mitosis, a hallmark of cancer cell proliferation, positions KIF11 as a compelling target for cancer therapy.[2]
KIF11 as a Therapeutic Target in Oncology
The rationale for targeting KIF11 in cancer is supported by several key observations:
-
Overexpression in Tumors: KIF11 is frequently overexpressed in a wide range of malignancies, including but not limited to breast, lung, ovarian, and colorectal cancers, as well as glioblastoma.[1] This overexpression often correlates with higher tumor grade, advanced stage, and poor patient prognosis.
-
Essential for Tumor Cell Proliferation: Numerous studies have demonstrated that the knockdown or inhibition of KIF11 significantly impairs the proliferation and survival of cancer cells both in vitro and in vivo.
-
Role in Invasion and Metastasis: Beyond its mitotic function, emerging evidence suggests KIF11's involvement in cancer cell migration and invasion, further broadening its therapeutic potential.
-
Favorable Therapeutic Window: As KIF11's primary function is in mitosis, its inhibition is expected to have a more pronounced effect on rapidly dividing cancer cells compared to most normal, quiescent cells, suggesting a potentially favorable therapeutic window.
Litronesib (LY2523355): A Selective KIF11 Inhibitor
Litronesib is a small molecule, allosteric inhibitor of the KIF11 motor protein. It binds to a pocket in the motor domain of KIF11, distinct from the ATP-binding site, and induces a conformational change that prevents the hydrolysis of ATP and the subsequent movement along microtubules. This leads to the characteristic mitotic arrest with the formation of monopolar spindles.
Preclinical Activity of Litronesib
Litronesib has demonstrated potent and broad-spectrum antitumor activity in preclinical studies.
| Parameter | Value | Assay System | Reference |
| KIF11 ATPase Inhibition (IC50) | 26 nM | In vitro biochemical assay | |
| Cellular Activity | Induces mitotic arrest at 25 nM | Cancer cell lines | |
| In Vivo Efficacy | Dose-dependent antitumor activity | Colo205 xenograft model | |
| Pharmacodynamic Marker | Increased histone H3 phosphorylation | Tumor and skin biopsies |
Table 1: Preclinical activity of Litronesib.
In xenograft models, Litronesib has shown significant, dose-dependent antitumor activity. For instance, in a Colo205 xenograft model, intravenous administration of Litronesib at doses of 1.1, 3.3, 10, and 30 mg/kg resulted in a dose-dependent increase in the mitotic index, as measured by histone H3 phosphorylation, and significant tumor growth inhibition.
Clinical Evaluation of Litronesib
Litronesib has been evaluated in several Phase 1 and Phase 2 clinical trials in patients with advanced solid tumors and hematological malignancies.
| Trial Identifier | Phase | Patient Population | Key Findings | Reference |
| NCT01214629 | 1 | Advanced Cancer | MTD: Varies by schedule. DLT: Neutropenia. Efficacy: 2% PR, 20% SD ≥6 cycles. | |
| NCT01358019 | 1 | Advanced Solid Tumors (Japanese) | Recommended Dose: 5 mg/m²/day (Days 1, 2, 3 of 21-day cycle) with G-CSF support. DLT: Neutropenia. No objective responses. |
Table 2: Summary of key clinical trial data for Litronesib.
Dose-Limiting Toxicity: The primary dose-limiting toxicity observed in clinical trials with Litronesib is neutropenia, which is a class effect for KIF11 inhibitors due to the role of KIF11 in hematopoietic progenitor cell division. The co-administration of granulocyte colony-stimulating factor (G-CSF) has been explored to manage this side effect.
Efficacy: While objective responses have been modest in early-phase trials, a subset of patients has experienced prolonged stable disease. Further investigation is needed to identify patient populations most likely to benefit from Litronesib therapy.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of KIF11 inhibitors like Litronesib.
KIF11 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the KIF11 motor protein.
Materials:
-
Recombinant human KIF11 motor domain
-
Microtubules (polymerized from tubulin)
-
ATP
-
Assay buffer (e.g., 25 mM PIPES, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Test compound (Litronesib) dissolved in DMSO
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, and KIF11 enzyme in each well of a 96-well plate.
-
Add serial dilutions of Litronesib or vehicle control (DMSO) to the wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding a solution of ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a Malachite Green-based detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the percent inhibition of ATPase activity for each concentration of Litronesib and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of Litronesib on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Litronesib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Litronesib or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Transwell Invasion Assay
This assay evaluates the effect of Litronesib on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
Litronesib
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel (or other extracellular matrix components)
-
24-well companion plates
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the transwell inserts, along with different concentrations of Litronesib or vehicle control.
-
Add complete medium containing FBS to the lower chamber of the 24-well plate to act as a chemoattractant.
-
Incubate the plate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
-
Quantify the results and compare the invasive capacity of Litronesib-treated cells to the control.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of Litronesib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional, for co-injection with cells)
-
Litronesib
-
Vehicle for Litronesib (e.g., as described by the manufacturer or in publications, such as a mixture of DMSO, PEG300, Tween80, and water)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the Litronesib formulation and the vehicle control.
-
Administer Litronesib or vehicle to the mice according to the desired dosing schedule and route (e.g., intravenous injection). A previously reported efficacious dosing schedule for a KIF11 inhibitor was once a week for four weeks.
-
Measure the tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for pharmacodynamic markers like phospho-histone H3).
-
Plot the tumor growth curves for each group and perform statistical analysis to determine the antitumor efficacy of Litronesib.
Signaling Pathways and Molecular Interactions
KIF11's role in cancer progression extends beyond its direct function in mitosis. It is implicated in several oncogenic signaling pathways.
Mutant p53 and histone H3 lysine 27 acetylation (H3K27ac) have been shown to upregulate KIF11 expression. The death receptor 6 (DR6)/TRAF4 complex can also activate KIF11. Downstream, KIF11 influences several key oncogenic pathways, including the Wnt/β-catenin, PI3K/AKT, MAPK/ERK, and NF-κB/JNK pathways, thereby promoting cancer cell proliferation, survival, invasion, and epithelial-mesenchymal transition (EMT).
Mechanism of Action of Litronesib
The following workflow illustrates the mechanism by which Litronesib exerts its anticancer effects.
Potential Mechanisms of Resistance
The development of resistance is a common challenge for targeted cancer therapies. For KIF11 inhibitors, several potential mechanisms of resistance have been proposed:
-
Upregulation of other Kinesins: Cancer cells may compensate for the loss of KIF11 function by upregulating other motor proteins that can contribute to spindle formation, such as KIF15 (a kinesin-12 family member). The simultaneous inhibition of both KIF11 and KIF15 has been suggested as a strategy to overcome this resistance.
-
Mutations in KIF11: Mutations in the gene encoding KIF11 could potentially alter the drug-binding site, reducing the affinity of Litronesib for its target.
-
Alterations in Downstream Signaling: Changes in the signaling pathways that are regulated by KIF11 could potentially allow cancer cells to bypass the effects of mitotic arrest.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cancer cell, reducing its intracellular concentration and efficacy.
Conclusion and Future Directions
KIF11 represents a highly validated and promising therapeutic target in oncology. Its restricted role in mitosis provides a clear rationale for the selective targeting of proliferating cancer cells. Litronesib, as a potent and selective inhibitor of KIF11, has demonstrated compelling preclinical activity and has been evaluated in the clinical setting. While challenges such as myelosuppression and the need for predictive biomarkers of response remain, the continued investigation of KIF11 inhibitors, potentially in combination with other anticancer agents, holds promise for improving outcomes for patients with a variety of malignancies. Future research should focus on identifying patient populations most likely to respond to KIF11 inhibition, exploring rational combination strategies to enhance efficacy and overcome resistance, and developing next-generation KIF11 inhibitors with improved therapeutic profiles.
References
Methodological & Application
Application Notes and Protocols: Preparation of Litronesib Racemate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Litronesib (also known as LY2523355) and its racemate are potent and selective allosteric inhibitors of the kinesin spindle protein (KSP), also known as Eg5.[1][2][3] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division.[4][5] By inhibiting Eg5, Litronesib induces mitotic arrest, which can subsequently lead to apoptosis in actively dividing cells. This mechanism of action makes Litronesib and its racemate valuable tools in cancer research and potential therapeutic agents.
These application notes provide detailed protocols for the preparation of Litronesib Racemate stock solutions for both in vitro and in vivo experimental use.
Data Presentation
The following tables summarize the key quantitative data for the preparation of Litronesib and this compound solutions.
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Molecular Weight | 511.70 g/mol | |
| Solubility in DMSO | ≥ 50 mg/mL (97.71 mM) | |
| Solubility in Ethanol | 100 mg/mL | |
| Solubility in Water | Insoluble | |
| Powder Storage | 3 years at -20°C | |
| Stock Solution Storage | 2 years at -80°C; 1 year at -20°C |
Table 2: Recommended Solvents for Working Solutions
| Application | Solvent System | Max Concentration | Source |
| In Vitro | DMSO | ≥ 50 mg/mL | |
| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.89 mM) | |
| In Vivo | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.89 mM) | |
| In Vivo | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.89 mM) |
Experimental Protocols
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Saline solution
-
Corn oil
-
Sterile microcentrifuge tubes
-
Sterile filtered pipette tips
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.117 mg of this compound (Molecular Weight = 511.7 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO to 5.117 mg of the compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution. It is recommended to use newly opened DMSO as it is hygroscopic, and absorbed moisture can affect solubility.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Protocol 2: Preparation of a Working Solution for In Vivo Use (PEG300/Tween-80 Formulation)
This protocol is for preparing a working solution with a final concentration of ≥ 2.5 mg/mL.
-
Prepare DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Solvent Addition Sequence: In a sterile tube, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition:
-
10% of the final volume with the DMSO stock solution.
-
40% of the final volume with PEG300.
-
5% of the final volume with Tween-80.
-
45% of the final volume with saline.
-
-
Example for 1 mL working solution:
-
Add 100 µL of 25 mg/mL this compound in DMSO.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
-
Final Solution: The resulting solution should be clear. It is recommended to prepare this working solution fresh on the day of use.
Mandatory Visualization
Caption: Mechanism of action of this compound.
This diagram illustrates how this compound inhibits the kinesin Eg5, a motor protein crucial for centrosome separation and the formation of the bipolar spindle. This inhibition disrupts the normal progression of mitosis, leading to mitotic arrest characterized by monopolar spindles, which can ultimately trigger apoptosis, or programmed cell death.
References
Standard In Vitro Cell-Based Assays for Litronesib Racemate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Litronesib Racemate is a potent and selective allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11. Eg5 is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[1] By inhibiting Eg5, this compound disrupts the separation of centrosomes, leading to the formation of characteristic monopolar spindles, which in turn triggers the spindle assembly checkpoint, causing mitotic arrest and subsequent apoptotic cell death in proliferating cancer cells.[1][2] These application notes provide detailed protocols for standard in vitro cell-based assays to characterize the biological activity of this compound.
Mechanism of Action: Targeting Mitotic Progression
This compound's mechanism of action is centered on the disruption of a critical step in mitosis. The inhibition of the KSP/Eg5 motor protein prevents the outward push required for centrosome separation, a prerequisite for the formation of a bipolar spindle. This leads to a cascade of events culminating in the elimination of the cancer cell.
References
Application Notes and Protocols for Inducing Mitotic Arrest with Litronesib Racemate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Litronesib Racemate, a selective allosteric inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11), to induce mitotic arrest in cell culture.[1][2] Inhibition of Eg5 disrupts the formation of the bipolar mitotic spindle, leading to the formation of characteristic monopolar spindles, which triggers the spindle assembly checkpoint and results in cell cycle arrest in mitosis.[3][4][5] Prolonged mitotic arrest ultimately leads to apoptosis in cancer cells.
Key Applications:
-
Cancer Research: Studying the effects of mitotic arrest on cancer cell proliferation, viability, and apoptosis.
-
Drug Discovery: Screening and characterizing novel anti-mitotic agents.
-
Cell Cycle Studies: Synchronizing cell populations in mitosis for further investigation.
Data Presentation
Table 1: Dose-Dependent Induction of Mitotic Arrest by Litronesib (LY2523355) in HCT116 Cells
| Litronesib (nM) | Mitotic Index (%) |
| 0 | ~5 |
| 1 | ~10 |
| 3 | ~25 |
| 10 | ~50 |
| 30 | ~75 |
| 100 | ~85 |
Data is approximated from a study on HCT116 cells after 18 hours of treatment. The mitotic index was determined by fluorescent microscopy based on DNA condensation.
Table 2: Time-Dependent Mitotic Arrest and Apoptosis in HL60 Cells Treated with an Eg5 Inhibitor
| Treatment Time (hours) | G2/M Population (%) | Sub-G1 (Apoptotic) Population (%) |
| 0 | ~15 | <5 |
| 8 | ~30 | <5 |
| 16 | ~30 | ~10 |
| 24 | <20 | >20 |
Data is from a study on HL60 cells treated with an Eg5 inhibitor, showing an increase in the 4N (G2/M) population followed by an increase in the sub-2N (sub-G1) apoptotic population.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 5.12 mg of this compound (Molecular Weight: 511.70 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Protocol 2: Induction of Mitotic Arrest in Cell Culture
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate, 96-well plate) at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and resume proliferation for 24 hours.
-
Treatment: Prepare a series of dilutions of this compound from the stock solution in a complete culture medium. Remove the existing medium from the cells and replace it with the medium containing the desired final concentrations of this compound (e.g., 1 nM to 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for the desired period (e.g., 8, 16, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will vary depending on the cell line and the desired outcome.
Protocol 3: Quantification of Mitotic Arrest by Flow Cytometry (Phospho-Histone H3 Staining)
This protocol allows for the precise quantification of cells in mitosis based on the phosphorylation of Histone H3 at Serine 10 (pHH3), a specific marker for mitotic cells.
-
Cell Harvesting: Following treatment with this compound, harvest the cells. For adherent cells, use trypsin-EDTA to detach them. Combine the detached cells with the supernatant to include any loosely attached mitotic cells. For suspension cells, collect them directly.
-
Fixation: Wash the cells with PBS and then fix them in 70% ice-cold ethanol. Add the ethanol dropwise while vortexing to prevent cell clumping. Incubate at -20°C for at least 2 hours or overnight.
-
Permeabilization: Centrifuge the fixed cells and wash them twice with PBS. Resuspend the cell pellet in a permeabilization buffer (e.g., PBS containing 0.25% Triton X-100) and incubate on ice for 15 minutes.
-
Antibody Staining:
-
Wash the cells with a blocking buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells in the blocking buffer containing an anti-phospho-Histone H3 (Ser10) antibody conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
DNA Staining: Wash the cells and resuspend them in a solution containing a DNA dye such as Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The pHH3-positive population represents the cells in mitosis. The DNA content (PI staining) will show a 4N DNA content for these mitotic cells.
Protocol 4: Visualization of Monopolar Spindles by Immunofluorescence
-
Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a culture plate and allow them to adhere.
-
Treatment: Treat the cells with this compound as described in Protocol 2.
-
Fixation and Permeabilization:
-
After treatment, gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA) for 1 hour.
-
Incubate with a primary antibody against α-tubulin overnight at 4°C to visualize the microtubules.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
DNA Staining and Mounting:
-
Counterstain the DNA with DAPI or Hoechst stain.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Microscopy: Visualize the cells using a fluorescence microscope. Cells arrested in mitosis due to Eg5 inhibition will exhibit a characteristic monopolar spindle phenotype, with chromosomes arranged in a rosette around a single microtubule aster.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Mitotic Arrest Analysis.
References
Recommended solvents for dissolving Litronesib Racemate for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Litronesib (also known as LY2523355) is a potent and selective allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] Eg5 is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[2][3] Inhibition of Eg5 by Litronesib leads to the formation of monopolar spindles, activating the spindle assembly checkpoint (SAC), which results in mitotic arrest and subsequent apoptotic cell death in actively dividing cells.[3] These characteristics make Litronesib a subject of interest in oncology research.
This document provides detailed application notes and protocols for the solubilization and experimental use of Litronesib Racemate.
Data Presentation: Solubility of this compound
This compound exhibits solubility in various organic solvents and solvent mixtures. It is practically insoluble in water. The following table summarizes the solubility data for common laboratory solvents. It is recommended to use freshly opened, anhydrous solvents to avoid precipitation, as hygroscopic solvents can negatively impact solubility.
| Solvent/Solvent System | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (195.42 mM) | Use of fresh, moisture-free DMSO is recommended. |
| Ethanol | 100 mg/mL | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.89 mM) | A clear solution suitable for in vivo studies. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.89 mM) | A clear solution suitable for in vivo studies. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.89 mM) | A clear solution suitable for in vivo studies. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.117 mg of this compound (Molecular Weight: 511.70 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If precipitation is observed, sonicate the solution for 5-10 minutes in a water bath sonicator. Gentle warming can also aid dissolution.
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
For example, to prepare a 100 µM working solution, add 1 µL of the 10 mM stock solution to 99 µL of cell culture medium.
-
Vortex the working solution gently before adding it to the cell cultures.
Protocol 3: Representative Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound solution preparation and use in a cell viability assay.
Signaling Pathway of Litronesib Action
Caption: Signaling pathway of Litronesib-induced mitotic arrest and apoptosis.
References
Application Notes and Protocols for In Vivo Studies with Litronesib Racemate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing in vivo studies with Litronesib Racemate in mouse models. Litronesib (also known as LY2523355) is a selective, allosteric inhibitor of the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for the formation of the bipolar mitotic spindle.[1][2] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells, making it a target for cancer therapy.[1]
Mechanism of Action
Litronesib selectively targets the motor protein Eg5. During mitosis, Eg5 is responsible for pushing the two centrosomes apart to form a bipolar spindle. By inhibiting the ATPase activity of Eg5, Litronesib prevents this separation, resulting in the formation of a monopolar spindle. This activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest and ultimately, apoptotic cell death.[1]
Data Presentation
Efficacy of Litronesib in Mouse Xenograft Models
Litronesib has demonstrated potent, schedule-dependent antitumor activity in various preclinical xenograft models.[1] Complete remission has been observed in a number of these models.
| Mouse Model | Cancer Type | Dose (mg/kg, i.v.) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Observations | Reference |
| Colo205 Xenograft | Colorectal Cancer | 1.1, 3.3, 10, 30 | Not specified | Dose-dependent | Dramatic increase in phospho-histone H3 positive cancer cells. | |
| Various Xenografts | Various Cancers | Not specified | Highly schedule-dependent | Not specified | Achieved complete remission in a number of xenograft tumor models. |
Note: Specific Tumor Growth Inhibition (TGI) percentages and detailed dosing schedules from preclinical studies with Litronesib are not extensively available in the public domain. The table reflects the currently accessible information.
Pharmacokinetic Parameters of Litronesib in Mice
Publicly available, detailed pharmacokinetic data (Cmax, Tmax, AUC, half-life) for this compound in mice is limited. Researchers will need to perform their own pharmacokinetic studies to determine these parameters for their specific formulation and mouse strain.
Toxicology Profile of Litronesib in Mice
Specific LD50 (median lethal dose) and MTD (maximum tolerated dose) values for this compound in mice are not publicly available. It is crucial to conduct a dose-range finding study to determine the MTD for a given formulation, route of administration, and mouse strain before initiating efficacy studies.
Experimental Protocols
Experimental Workflow for a Xenograft Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of Litronesib in a subcutaneous xenograft mouse model.
1. Animal Models
-
Species: Mouse
-
Strains: Immunocompromised strains such as athymic nude (nu/nu), SCID, or NOD/SCID mice are required for xenograft studies with human cancer cell lines.
-
Age/Weight: Typically 6-8 weeks old, with a weight range of 18-22 grams at the start of the study.
-
Acclimatization: Animals should be acclimated to the facility for at least one week prior to any experimental procedures.
2. Tumor Cell Culture and Implantation
-
Cell Lines: Select appropriate human cancer cell lines known to be sensitive to mitotic inhibitors.
-
Culture Conditions: Culture cells in the recommended medium and conditions to ensure they are in the logarithmic growth phase at the time of implantation.
-
Implantation:
-
Harvest and wash the cells, then resuspend them in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1-10 x 10^6 cells per 100-200 µL).
-
Anesthetize the mice.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
3. This compound Formulation and Administration
-
Formulation for Intravenous (i.v.) Administration:
-
A common vehicle for poorly soluble compounds for intravenous administration in mice consists of a mixture of DMSO, PEG300, Tween-80, and saline.
-
Example Preparation (for a 1 mg/mL solution):
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mg/mL).
-
In a sterile tube, add 100 µL of the Litronesib stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
This formulation should be prepared fresh daily and administered immediately.
-
-
-
Formulation for Oral (p.o.) Administration:
-
Litronesib can be formulated as a suspension in vehicles such as 0.5% (w/v) carboxymethylcellulose (CMC) in water or in corn oil.
-
Example Preparation (for a 1 mg/mL suspension in corn oil):
-
Prepare a stock solution of Litronesib in DMSO (e.g., 20 mg/mL).
-
Add 50 µL of the DMSO stock solution to 950 µL of corn oil and vortex thoroughly to create a uniform suspension.
-
This suspension should be prepared fresh before each administration.
-
-
-
Administration:
-
Administer the formulated this compound to the mice via the desired route (i.v. tail vein injection or p.o. gavage) at the predetermined doses and schedule. The control group should receive the vehicle alone.
-
4. Efficacy Evaluation
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.
5. Pharmacodynamic Analysis: Phospho-Histone H3 (pHH3) Staining
Phosphorylation of histone H3 at serine 10 (pHH3) is a specific marker for cells undergoing mitosis. An increase in pHH3-positive cells in tumor tissue following treatment with Litronesib is a direct indicator of its mechanism of action.
Protocol for Immunohistochemistry (IHC) of pHH3 in Mouse Tumor Tissue:
-
Tissue Collection and Fixation:
-
Euthanize mice at predetermined time points after the final dose of Litronesib.
-
Excise the tumors and fix them in 10% neutral buffered formalin for 24-48 hours.
-
-
Tissue Processing and Sectioning:
-
Dehydrate the fixed tumors through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
-
-
Immunohistochemistry:
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or a high-pH buffer.
-
Peroxidase Block: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Blocking: Block non-specific antibody binding with a protein block or normal serum from the species in which the secondary antibody was raised.
-
Primary Antibody: Incubate the sections with a primary antibody specific for phospho-histone H3 (Ser10) (e.g., rabbit polyclonal or monoclonal) at an optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: Use an appropriate HRP-conjugated secondary antibody and a DAB chromogen system for detection.
-
Counterstain: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
-
-
Analysis:
-
Quantify the number of pHH3-positive cells per unit area or as a percentage of total tumor cells. Compare the results between the treated and control groups.
-
Disclaimer: These protocols and application notes are intended as a guide. Researchers should optimize the protocols for their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare.
References
Application Notes & Protocols: Dosing and Administration of Litronesib Racemate in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the dosing and administration of Litronesib Racemate (also known as LY2523355), a selective allosteric inhibitor of the mitotic kinesin Eg5, in preclinical xenograft models of cancer.
Introduction
This compound is a potent anti-mitotic agent that selectively targets the kinesin spindle protein (KSP), also known as Eg5.[1] Eg5 is essential for the formation of the bipolar mitotic spindle during cell division.[1] Inhibition of Eg5 by Litronesib leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis in proliferating cancer cells.[1][2] Preclinical studies in various xenograft models have demonstrated that the anti-tumor activity of Litronesib is highly dependent on the dosing schedule.[1]
Mechanism of Action Signaling Pathway
Litronesib selectively inhibits the ATPase activity of Eg5, a motor protein that pushes microtubules apart to form a bipolar spindle. This inhibition prevents centrosome separation, leading to the formation of a "monopolar spindle" where all chromosomes are attached to a single spindle pole. This aberrant mitotic state activates the spindle assembly checkpoint (SAC), arresting the cell in mitosis. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Caption: Mechanism of Action of Litronesib.
Dosing and Administration Schedules in Xenograft Models
The efficacy of this compound is highly dependent on the dose and schedule of administration. The following tables summarize reported dosing schedules in various human tumor xenograft models.
Table 1: Summary of this compound Dosing in Xenograft Models
| Xenograft Model | Cancer Type | Mouse Strain | Route of Administration | Dose (mg/kg) | Dosing Schedule | Reference |
| Colo205 | Colorectal Adenocarcinoma | Athymic Nude | Intravenous (i.v.) bolus | 1.1, 3.3, 10, 30 | Not specified | |
| ECB-1 | Non-Small Cell Lung | Athymic Nude | Intravenous (i.v.) bolus | Not specified in abstract | Not specified in abstract | |
| A2780 | Ovarian Carcinoma | Athymic Nude | Intravenous (i.v.) bolus | Not specified in abstract | Not specified in abstract | |
| p388 | Murine Leukemia | Not specified | Intravenous (i.v.) bolus or infusion | Not specified | Day 5 post-implantation |
Experimental Protocols
The following are detailed protocols for establishing xenograft models and administering this compound.
General Experimental Workflow
Caption: General workflow for xenograft studies.
Protocol for Colo205 Xenograft Model
This protocol is adapted from established methods for Colo205 xenografts.
Materials:
-
Colo205 human colorectal adenocarcinoma cells
-
Athymic nude mice (BALB/c nu/nu), 8-10 weeks old
-
Matrigel®
-
Sterile PBS
-
This compound
-
Vehicle for injection (see section 4.3)
Procedure:
-
Culture Colo205 cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize mice into treatment and control groups.
-
Administer this compound or vehicle control via intravenous bolus injection according to the desired dosing schedule (e.g., every 4 days for 3 cycles).
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis.
Preparation of this compound for Intravenous Administration
Litronesib is poorly soluble in water. A common vehicle for intravenous administration of similar small molecule inhibitors in preclinical models is a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of Litronesib in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final injection volume, mix 100 µL of the Litronesib DMSO stock solution with 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL.
-
The final solution should be clear. Prepare fresh before each injection.
Protocol for Pharmacodynamic Analysis: Phosphohistone H3 (pHH3) Immunohistochemistry
Phosphorylation of histone H3 at serine 10 (pHH3) is a specific marker of mitosis and can be used to assess the pharmacodynamic effect of Litronesib in tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections (5 µm)
-
Primary antibody: Anti-phospho-Histone H3 (Ser10) antibody (e.g., rabbit polyclonal or mouse monoclonal)
-
Secondary antibody (HRP-conjugated)
-
DAB chromogen kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval (e.g., using a citrate-based buffer).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a suitable blocking serum.
-
Incubate with the primary anti-pHH3 antibody at an optimized dilution and incubation time.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB chromogen.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantify the percentage of pHH3-positive cells in the tumor sections.
Concluding Remarks
The provided protocols and dosing information serve as a guide for preclinical studies with this compound in xenograft models. It is crucial to optimize these protocols for specific experimental conditions and to adhere to all institutional animal care and use guidelines. The schedule-dependent nature of Litronesib's efficacy underscores the importance of careful study design to fully evaluate its therapeutic potential.
References
Using Litronesib Racemate to Study Spindle Assembly Checkpoint Activation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Litronesib Racemate (also known as LY2523355 Racemate) is a potent and selective, allosteric inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11)[1][2]. Eg5 is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle[3][4]. Inhibition of Eg5 by Litronesib prevents the separation of centrosomes, leading to the formation of monopolar spindles and subsequent mitotic arrest[4]. This arrest triggers the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. The sustained activation of the SAC in response to Litronesib-induced mitotic arrest ultimately leads to apoptotic cell death in cancer cells. These properties make this compound a valuable tool for studying the molecular mechanisms of the SAC and for the development of novel anti-cancer therapeutics.
These application notes provide detailed protocols for utilizing this compound to induce and study SAC activation in cancer cell lines. The methodologies cover the assessment of mitotic arrest, analysis of cell cycle progression, and the examination of key SAC protein expression.
Mechanism of Action
This compound allosterically binds to a pocket in the Eg5 motor domain, distinct from the ATP-binding site. This binding locks Eg5 in an ADP-bound state, inhibiting its motor activity. Consequently, the outward force required for centrosome separation is abolished, resulting in the formation of a characteristic "mono-aster" or monopolar spindle, where duplicated but unseparated centrosomes are surrounded by a radial array of microtubules. The resulting lack of bipolar attachment of chromosomes to the spindle microtubules activates the SAC. The SAC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, preventing the degradation of its substrates, Cyclin B1 and Securin. This leads to a prolonged mitotic arrest.
Data Presentation
The following tables summarize the expected quantitative data from experiments using this compound.
Table 1: Dose-Response of this compound on Mitotic Index
| Cell Line | Litronesib Concentration (nM) | Incubation Time (hours) | Mitotic Index (%) |
| HCT116 | 0 (Control) | 18 | ~5 |
| HCT116 | 10 | 18 | ~30 |
| HCT116 | 25 | 18 | ~70 |
| HCT116 | 50 | 18 | ~85 |
| HeLa | 0 (Control) | 24 | ~4 |
| HeLa | 25 | 24 | ~65 |
| HeLa | 50 | 24 | ~80 |
Note: The above data are representative and may vary depending on the specific experimental conditions and cell line.
Table 2: Cell Cycle Distribution in HCT116 Cells Treated with this compound
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55 ± 4 | 20 ± 3 | 25 ± 3 |
| This compound (25 nM, 18h) | 10 ± 2 | 5 ± 1 | 85 ± 5 |
Data are presented as mean ± standard deviation.
Table 3: Relative Expression of Key SAC Proteins in HCT116 Cells
| Protein | Treatment (25 nM Litronesib, 18h) | Fold Change (vs. Control) |
| Cyclin B1 | This compound | ~3-5 fold increase |
| Phospho-BubR1 (Thr680) | This compound | Significant increase |
| Securin | This compound | ~2-4 fold increase |
Fold change is determined by densitometry of Western blot bands, normalized to a loading control.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Mitotic Spindles
This protocol is designed to visualize the formation of monopolar spindles following treatment with this compound.
Materials:
-
HCT116 or other suitable cancer cell lines
-
This compound
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking buffer (5% Bovine Serum Albumin in PBS)
-
Primary antibody: Mouse anti-α-tubulin (e.g., Sigma-Aldrich, T5168)
-
Secondary antibody: Goat anti-mouse IgG, Alexa Fluor 488 conjugate (e.g., Invitrogen, A11001)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 25 nM for HCT116) or vehicle control (DMSO) for 18-24 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (anti-α-tubulin, diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope. Monopolar spindles will appear as radial arrays of microtubules emanating from a single point, with condensed chromosomes clustered around the center.
Protocol 2: Western Blotting for SAC Proteins
This protocol allows for the detection of changes in the expression and phosphorylation status of key SAC proteins.
Materials:
-
HCT116 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Cyclin B1 (e.g., Cell Signaling Technology, #4138)
-
Rabbit anti-phospho-BubR1 (Thr680) (e.g., Abcam, ab194303)
-
Rabbit anti-BubR1 (e.g., Cell Signaling Technology, #13453)
-
Mouse anti-β-actin (loading control, e.g., Sigma-Aldrich, A5441)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 25 nM) or vehicle control for 18-24 hours.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the fold change in protein expression.
Protocol 3: Flow Cytometry for Cell Cycle Analysis
This protocol is used to quantify the percentage of cells in different phases of the cell cycle.
Materials:
-
HCT116 cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells in a 6-well plate and treat with this compound (e.g., 25 nM) or vehicle control for 18-24 hours.
-
Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Gate the cell populations corresponding to G1, S, and G2/M phases based on their DNA content. A significant increase in the G2/M population indicates mitotic arrest.
Troubleshooting
-
Low Mitotic Index:
-
Ensure the this compound concentration is optimal for the cell line used. Perform a dose-response curve.
-
Increase the incubation time.
-
Check cell viability; high levels of cell death may reduce the number of observable mitotic cells.
-
-
High Background in Immunofluorescence:
-
Increase the number of washing steps.
-
Optimize the blocking time and the concentration of the primary and secondary antibodies.
-
-
Weak Signal in Western Blotting:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration and incubation time.
-
Ensure the transfer was efficient.
-
-
Poor Resolution in Flow Cytometry:
-
Ensure a single-cell suspension before fixation to avoid clumps.
-
Optimize the concentration of PI and RNase A.
-
Conclusion
This compound is a specific and effective tool for inducing mitotic arrest and activating the Spindle Assembly Checkpoint. The protocols outlined in these application notes provide a framework for researchers to investigate the intricate signaling pathways of the SAC and to explore the potential of Eg5 inhibition in cancer therapy. The quantitative data and visualization of cellular phenotypes obtained through these methods will contribute to a deeper understanding of mitotic regulation and its deregulation in disease.
References
- 1. Selected novel 5'-amino-2'-hydroxy-1, 3-diaryl-2-propen-1-ones arrest cell cycle of HCT-116 in G0/G1 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of p53-Independent Apoptosis and G1 Cell Cycle Arrest by Fucoidan in HCT116 Human Colorectal Carcinoma Cells [mdpi.com]
- 3. A phase 1 and dose-finding study of LY2523355 (litronesib), an Eg5 inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coupling of Cdc20 inhibition and activation by BubR1 - PMC [pmc.ncbi.nlm.nih.gov]
Litronesib Racemate Formulation for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Litronesib (also known as LY2523355) is a potent and selective allosteric inhibitor of the kinesin spindle protein (KSP) Eg5.[1][2] Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[3] By inhibiting Eg5, Litronesib induces mitotic arrest, leading to apoptosis in rapidly dividing cancer cells.[1][2] This mechanism of action makes Litronesib a promising candidate for cancer therapy. Preclinical studies in animal models are crucial for evaluating its efficacy, toxicity, and pharmacokinetic profile. This document provides detailed application notes and protocols for the formulation and use of Litronesib racemate in preclinical animal studies.
Mechanism of Action: Eg5 Inhibition
Litronesib allosterically binds to the Eg5 motor protein, a member of the kinesin-5 family. This binding event prevents the hydrolysis of ATP, which is necessary for the motor function of Eg5. Eg5 is responsible for pushing the two spindle poles apart during prophase, a critical step in the formation of a bipolar spindle. Inhibition of Eg5 leads to the formation of monopolar spindles, where chromosomes are arranged in a rosette-like structure around a single spindle pole. This abnormal spindle formation activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in mitosis. Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.
References
- 1. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Litronesib Racemate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Litronesib (also known as LY2523355) is a selective, allosteric inhibitor of the human mitosis-specific kinesin Eg5 (also known as KIF11 or KSP).[1][2][3] Eg5 is a motor protein essential for establishing a bipolar spindle during the M-phase of the cell cycle.[4][5] By inhibiting Eg5, Litronesib induces mitotic arrest, which subsequently leads to apoptosis in actively dividing cells, making it a compound of interest for antineoplastic therapies. Litronesib Racemate is a mixture containing Litronesib and its enantiomer.
These application notes provide a detailed experimental workflow and specific protocols for assessing the cytotoxic effects of this compound in cancer cell lines. The described multi-assay approach allows for a comprehensive evaluation of its biological activity by measuring changes in cell viability, plasma membrane integrity, and the induction of apoptosis.
Mechanism of Action: Litronesib Signaling Pathway
Litronesib selectively targets the kinesin Eg5 motor protein. This inhibition prevents the proper separation of centrosomes, leading to the formation of defective monopolar spindles and arresting the cell cycle in mitosis. Prolonged mitotic arrest activates the spindle assembly checkpoint and ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Comprehensive Experimental Workflow
To comprehensively evaluate the cytotoxicity of this compound, a multi-parametric approach is recommended. This workflow outlines three key assays to be performed in parallel after treating cells with the compound: the MTT assay to assess metabolic viability, the LDH release assay to measure membrane integrity, and the Caspase-Glo® 3/7 assay to quantify apoptosis induction.
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all other readings.
-
Calculate Cell Viability (%) = (ODTreated / ODVehicle Control) x 100.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: Membrane Integrity Assessment (LDH Release Assay)
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The LDH assay measures this released enzyme activity, which is proportional to the number of lysed or dead cells.
Materials:
-
Cells and compound-treated plates (prepared as in Protocol 1)
-
LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis Buffer (e.g., 10X solution provided in kit)
-
Stop Solution (e.g., 1M Acetic Acid)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Prepare Controls: On the treatment plate, set up the following controls in triplicate:
-
Spontaneous LDH Release: Wells with vehicle-treated, untreated cells.
-
Maximum LDH Release: Wells with vehicle-treated cells, to which Lysis Buffer will be added.
-
Medium Background: Wells with culture medium only.
-
-
Induce Maximum Release: 45 minutes before the end of the compound incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum Release" control wells.
-
Collect Supernatant: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Initiate Reaction: Add 50 µL of the reaction mixture to each well of the supernatant plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm within 1 hour.
Data Analysis:
-
Subtract the medium background absorbance from all other values.
-
Calculate Percent Cytotoxicity (%) = [(ODTreated - ODSpontaneous) / (ODMaximum - ODSpontaneous)] x 100.
Protocol 3: Apoptosis Induction Assessment (Caspase-Glo® 3/7 Assay)
Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7. This cleavage releases aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase-3/7 activity.
Materials:
-
Cells and compound-treated plates (prepared as in Protocol 1, but in white-walled 96-well plates suitable for luminescence)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Prepare Caspase-Glo® Reagent: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature before use.
-
Equilibrate Plate: Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the luminescence of the medium-only blank from all other readings.
-
Calculate Fold Change in Caspase Activity = (LuminescenceTreated / LuminescenceVehicle Control).
-
Plot the fold change against the log concentration of this compound.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (nM) | Mean Absorbance (590 nm) | Std. Deviation | Cell Viability (%) |
| Vehicle Control | 1.254 | 0.088 | 100.0 |
| 1 | 1.102 | 0.075 | 87.9 |
| 10 | 0.851 | 0.061 | 67.9 |
| 100 | 0.599 | 0.045 | 47.8 |
| 1000 | 0.243 | 0.029 | 19.4 |
| 10000 | 0.098 | 0.015 | 7.8 |
Table 2: Induction of Cytotoxicity by this compound (LDH Assay)
| Concentration (nM) | Mean Absorbance (490 nm) | Std. Deviation | % Cytotoxicity |
| Spontaneous Release | 0.211 | 0.015 | 0.0 |
| Maximum Release | 1.058 | 0.067 | 100.0 |
| Vehicle Control | 0.215 | 0.018 | 0.5 |
| 10 | 0.289 | 0.021 | 9.2 |
| 100 | 0.476 | 0.033 | 31.3 |
| 1000 | 0.799 | 0.054 | 69.4 |
| 10000 | 0.985 | 0.061 | 91.3 |
Table 3: Activation of Caspase-3/7 by this compound (Caspase-Glo® Assay)
| Concentration (nM) | Mean Luminescence (RLU) | Std. Deviation | Fold Change vs. Control |
| Vehicle Control | 15,230 | 1,150 | 1.0 |
| 1 | 18,580 | 1,430 | 1.2 |
| 10 | 45,990 | 3,500 | 3.0 |
| 100 | 120,500 | 9,800 | 7.9 |
| 1000 | 251,800 | 18,600 | 16.5 |
| 10000 | 295,600 | 22,100 | 19.4 |
References
Troubleshooting & Optimization
How to improve Litronesib Racemate solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of Litronesib Racemate for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: Litronesib is a selective allosteric inhibitor of the human mitosis-specific kinesin Eg5, a protein essential for cell division.[1] As a potential anti-cancer therapeutic, its efficacy in in vitro and in vivo experimental models is highly dependent on its ability to be dissolved in aqueous buffer systems. Like many small molecule inhibitors, this compound is poorly soluble in water, which can lead to challenges in preparing stock solutions, achieving desired concentrations in assays, and ensuring consistent experimental results.
Q2: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Weight | 511.70 g/mol | [2] |
| Chemical Formula | C23H37N5O4S2 | [2] |
| Appearance | White to off-white solid | [3] |
| Water Solubility | Insoluble | [1] |
| DMSO Solubility | ≥ 50 mg/mL |
The presence of a sulfonamide group suggests it may have acidic properties, and the overall structure indicates it is likely to be lipophilic.
Q3: Are there any known stability issues with this compound in aqueous solutions?
A3: Yes, a critical consideration is the chiral instability of Litronesib at pH 6 and above, leading to racemization. This racemization is base-catalyzed and increases with higher pH. Therefore, to maintain the stereochemical integrity of the compound, it is strongly recommended to work with aqueous buffers at a pH below 6.
Q4: What are some general strategies to improve the solubility of poorly water-soluble compounds like this compound?
A4: Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs. These can be broadly categorized as:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of a lipophilic compound.
-
Surfactants: These agents reduce surface tension and can form micelles to encapsulate and solubilize hydrophobic molecules.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
Troubleshooting Guide
This guide provides a systematic approach to improving the solubility of this compound in your experiments.
Problem: this compound precipitates out of my aqueous buffer.
Step 1: Preliminary Assessment & Baseline Solubility Determination
Before attempting to improve solubility, it is crucial to determine the baseline solubility of your batch of this compound in your desired aqueous buffer.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate or acetate buffer) at a pH between 4.0 and 5.5. Ensure the pH is accurately measured.
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of the buffer in a sealed container (e.g., a glass vial). The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Separation: Separate the undissolved solid from the solution by centrifugation at a high speed (e.g., 10,000 x g for 15 minutes) followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the equilibrium solubility of this compound in that specific buffer.
Step 2: Systematic Approach to Solubility Enhancement
Based on the baseline solubility, you can now systematically explore methods to increase the concentration of this compound in your aqueous buffer. The following workflow is recommended:
References
Preventing precipitation of Litronesib Racemate in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Litronesib Racemate in cell culture media.
Troubleshooting Guide
Precipitation of this compound in cell culture media can significantly impact experimental outcomes by altering the effective concentration of the compound and potentially inducing cellular stress. The following guide addresses common causes of precipitation and provides systematic solutions.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | High Final Concentration: The concentration of Litronesesib Racemate in the media exceeds its aqueous solubility. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to the aqueous media causes the compound to "crash out."[1] | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media. Add the stock solution dropwise while gently vortexing.[1] | |
| Low Media Temperature: The solubility of this compound may be lower in cold media. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[1] | |
| High DMSO Concentration: The final concentration of DMSO may be too high, affecting cell health and not preventing precipitation. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[1] This may necessitate preparing a more dilute stock solution. | |
| Delayed Precipitation (After Incubation) | pH Shift: The CO2 environment in the incubator can alter the pH of the media, affecting compound solubility.[2] | Ensure your media is adequately buffered for the CO2 concentration in your incubator. Consider using media with a stronger buffering capacity. |
| Interaction with Media Components: this compound may interact with salts, proteins (especially in serum), or other components, forming insoluble complexes over time. | Test the compound's stability in your specific media over the duration of your experiment. If using serum, consider that proteins like albumin can bind to and help solubilize hydrophobic compounds, but this effect is limited. You could try reducing the serum percentage if your cells can tolerate it. | |
| Media Evaporation: Evaporation during long-term experiments can increase the concentration of all components, including this compound, beyond its solubility limit. | Ensure proper humidification of the incubator. For long-term experiments, consider using plates with low-evaporation lids or sealing plates with gas-permeable membranes. | |
| Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect solubility. | Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of 50 mg/mL (97.71 mM) or greater. For in vitro experiments, it is crucial to use high-purity, anhydrous DMSO to avoid introducing water that can lower the solubility of the stock solution over time.
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: To minimize solvent-induced cytotoxicity and the risk of precipitation, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%.
Q3: Can I filter the media to remove the precipitate?
A3: Filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest, and filtering it out will lead to an unquantifiable and lower effective concentration, rendering your experimental results unreliable. It is essential to address the root cause of the precipitation instead.
Q4: Does the presence of serum in the media help prevent precipitation?
A4: Serum contains proteins like albumin that can bind to hydrophobic compounds and aid in their solubilization. However, this effect has its limits, and at high concentrations, this compound can still precipitate even in the presence of serum. The interaction with serum components can also sometimes lead to the formation of insoluble complexes over time.
Q5: Should I sonicate or heat the media to redissolve the precipitate?
A5: While gentle warming of the stock solution in DMSO to 37°C can aid initial dissolution, heating the cell culture media containing the precipitate is generally not advised. This can degrade media components and harm the cells. Sonication of the final cell culture media is also not recommended as it can damage cells. The focus should be on preventing precipitation from occurring in the first place.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
37°C water bath or incubator
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.
-
Prepare Serial Dilutions:
-
In a series of sterile tubes or wells, add 100 µL of pre-warmed medium to each.
-
To the first tube, add a calculated amount of your DMSO stock to achieve the highest desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤ 0.5%. Vortex gently.
-
Perform 2-fold serial dilutions by transferring 50 µL from the first tube to the second, mix, then transfer 50 µL from the second to the third, and so on.
-
-
Incubation and Observation:
-
Incubate the dilutions at 37°C in a CO2 incubator for a duration equivalent to your planned experiment.
-
Visually inspect for any signs of precipitation (cloudiness, crystals) immediately after preparation and at several time points during incubation.
-
Pipette a small aliquot from each dilution onto a microscope slide and examine for crystalline structures.
-
Protocol 2: Preparing a Working Solution of this compound in Cell Culture Media
Objective: To prepare a non-precipitated, ready-to-use solution of this compound for cell-based assays.
Procedure:
-
Prepare a High-Concentration Stock: Dissolve this compound in anhydrous DMSO to a concentration of at least 1000x the highest final concentration you plan to use (e.g., 10 mM for a 10 µM final concentration).
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.
-
Create an Intermediate Dilution (Optional but Recommended):
-
In a sterile tube, dilute your high-concentration DMSO stock to a lower concentration (e.g., 1 mM) using pre-warmed media. This helps to minimize the solvent shock when preparing the final dilution.
-
-
Prepare the Final Working Solution:
-
While gently vortexing or swirling the pre-warmed media, add the required volume of your stock solution (or intermediate dilution) dropwise to achieve the desired final concentration.
-
For example, to make 10 mL of a 10 µM solution from a 10 mM stock, add 10 µL of the stock to 9.99 mL of media.
-
-
Final Check: After dilution, visually inspect the medium to ensure it is clear and free of any precipitate before adding it to your cells.
Visualizations
Signaling Pathway of Litronesib Action
Litronesib is a selective inhibitor of the kinesin motor protein Eg5 (also known as KIF11). Eg5 is essential for the formation and maintenance of the bipolar mitotic spindle during cell division. By inhibiting Eg5, Litronesib prevents the separation of centrosomes, leading to the formation of a monopolar spindle, mitotic arrest, and subsequent apoptosis in actively dividing tumor cells.
Caption: Mechanism of action of Litronesib via Eg5 inhibition, leading to mitotic arrest.
Experimental Workflow for Preventing Precipitation
This workflow outlines the key steps to minimize the risk of this compound precipitation during the preparation of cell culture experiments.
Caption: Step-by-step workflow for preparing this compound solutions.
Troubleshooting Logic for Precipitation Issues
This diagram provides a logical sequence for identifying and resolving the cause of this compound precipitation.
Caption: A decision tree for troubleshooting this compound precipitation.
References
Optimizing Litronesib Racemate Concentrations for IC50 Determination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the working concentrations of Litronesib Racemate for accurate IC50 determination. Litronesib is a selective, allosteric inhibitor of the mitotic kinesin Eg5, a protein crucial for the formation of the bipolar spindle during cell division.[1][2] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in actively dividing cells, making it a target for cancer therapy.[1][2]
Troubleshooting Guide
High Variability in IC50 Values
High variability between replicate experiments can obscure the true potency of this compound. Here are common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and a consistent plating technique. |
| Edge Effects | Avoid using the outer wells of microplates as they are prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity. |
| Compound Precipitation | This compound is soluble in DMSO and ethanol but insoluble in water.[3] Prepare a high-concentration stock in 100% DMSO and perform serial dilutions in culture medium. Visually inspect for any precipitation. The final DMSO concentration in the assay should be kept low (typically below 0.5%) and consistent across all wells, including controls. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and have a low passage number to ensure consistency. High passage numbers can lead to phenotypic drift and altered drug sensitivity. |
Poor Dose-Response Curve
A flat or non-sigmoidal dose-response curve can make it impossible to calculate a reliable IC50 value.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Concentration Range | If the curve is flat, the concentrations tested may be too high or too low. Conduct a preliminary range-finding experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the dynamic range of the compound. |
| Assay Incubation Time | The optimal incubation time can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the time point that yields the best sigmoidal curve. |
| Cell Line Resistance | The selected cell line may be inherently resistant to Litronesib. Consider using a different cell line with known sensitivity to Eg5 inhibitors. |
| Incorrect Data Normalization | Ensure that you are correctly subtracting the background and normalizing the data to the vehicle control (100% viability) and a positive control for cell death (0% viability). |
Unexpected Cytotoxicity in Controls
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Perform a solvent toxicity test to determine the maximum non-toxic concentration of DMSO for your specific cell line. |
| Contamination | Regularly check cell cultures for microbial contamination, which can affect cell viability and assay results. |
| Media or Reagent Issues | Ensure that the culture medium and assay reagents are fresh and properly prepared. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, allosteric inhibitor of the human mitosis-specific kinesin Eg5 (also known as KIF11 or KSP). Eg5 is a motor protein that is essential for the separation of centrosomes and the formation of the bipolar spindle during mitosis. By inhibiting Eg5, Litronesib causes mitotic arrest, which ultimately leads to apoptotic cell death in cancer cells.
Q2: What is a typical starting concentration range for IC50 determination with this compound?
A2: Based on available data, a starting point for IC50 determination could be a broad concentration range from low nanomolar to micromolar. An in vitro KSP ATPase IC50 value for Litronesib has been reported to be 26 nM, and a concentration of 25 nM has been shown to induce mitotic arrest in cancer cells. Therefore, a suggested starting range for a dose-response curve could be from 1 nM to 10 µM, with logarithmic dilutions.
Q3: How should I prepare my this compound stock and working solutions?
A3: this compound is soluble in DMSO and ethanol but insoluble in water. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO. Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level for the cells being used (typically <0.5%).
Q4: What are appropriate positive and negative controls for an IC50 assay with this compound?
A4:
-
Negative Control: Cells treated with the vehicle (e.g., culture medium with the same final concentration of DMSO used for the drug dilutions). This represents 100% cell viability.
-
Positive Control: A known cytotoxic agent that induces apoptosis in your cell line (e.g., staurosporine or paclitaxel) can be used to ensure the assay is capable of detecting cell death. Alternatively, cells treated with a high concentration of a detergent (like Triton X-100) can be used to determine the baseline for 0% viability.
Q5: What is the downstream signaling pathway affected by this compound?
A5: Inhibition of Eg5 by this compound leads to a cascade of events culminating in apoptosis. The prolonged mitotic arrest activates the spindle assembly checkpoint (SAC). This sustained arrest can lead to the partial activation of the apoptotic pathway, involving the activation of caspases. This can result in DNA damage, which in turn induces p53. Ultimately, the activation of executioner caspases, such as caspase-3, leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
Data Presentation
Antiproliferative Activity of Litronesib (LY2523355) in Various Cancer Cell Lines
| Parameter | Value | Reference |
| In vitro KSP ATPase IC50 | 26 nM | |
| Concentration to induce mitotic arrest | 25 nM |
Experimental Protocols
Detailed Methodology for IC50 Determination using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
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Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
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Count the cells and adjust the density to a pre-determined optimal seeding density (typically 5,000-10,000 cells/well for a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from your DMSO stock. A common starting range is 1 nM to 10 µM.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or positive control.
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Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
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Following the treatment period, add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
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To ensure complete dissolution, place the plate on an orbital shaker for approximately 15 minutes.
-
-
Data Acquisition and Analysis:
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Measure the absorbance of each well at a wavelength of 570 nm (or as recommended by the specific assay kit) using a microplate reader.
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Subtract the background absorbance (from wells with medium only).
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Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (set to 100% viability).
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Generate a dose-response curve by plotting the percentage of cell viability against the logarithm of the this compound concentration.
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Determine the IC50 value from the dose-response curve using a suitable non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Mandatory Visualizations
Caption: Experimental workflow for IC50 determination of this compound.
Caption: Signaling pathway of Litronesib-induced apoptosis.
References
Technical Support Center: Addressing Off-Target Effects in Litronesib Racemate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Litronesib Racemate. The focus is on identifying, characterizing, and mitigating potential off-target effects to ensure the validity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Litronesib (also known as LY2523355) is a selective, allosteric inhibitor of the human kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2][3][4][5] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division. By inhibiting Eg5, Litronesib causes mitotic arrest, leading to apoptosis in actively dividing cancer cells. This compound refers to a mixture of the (R) and (S) enantiomers of the compound. It is important to note that the (R)-enantiomer is the active mitosis inhibitor, and the racemate can undergo base-catalyzed racemization in aqueous solutions at pH 6 and above.
Q2: My cells are showing a phenotype that is not consistent with mitotic arrest after Litronesib treatment. Could this be due to off-target effects?
A2: Yes, it is possible. While Litronesib is designed to be a selective Eg5 inhibitor, like many small molecule inhibitors, it may interact with other cellular targets, particularly at higher concentrations. Discrepancies between the expected phenotype (e.g., monopolar spindles, G2/M arrest) and the observed cellular response warrant an investigation into potential off-target effects.
Q3: What are the first steps to investigate potential off-target effects of this compound?
A3: A multi-pronged approach is recommended:
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Confirm On-Target Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to verify that Litronesib is binding to its intended target, Eg5, within the cell.
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Dose-Response Analysis: Carefully evaluate if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for Eg5 inhibition. Off-target effects are often more pronounced at higher doses.
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Kinome Profiling: This is a crucial step to identify potential off-target kinases. Submitting this compound to a kinome-wide screening service will provide data on its interaction with a broad panel of kinases.
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Phenotypic Comparison: Compare the observed phenotype with those induced by other known Eg5 inhibitors (e.g., Ispinesib, Filanesib) and inhibitors of potential off-target kinases identified in the kinome scan.
Q4: I am observing significant cytotoxicity at concentrations where I don't see a high mitotic index. What could be the cause?
A4: This could be due to several factors:
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Off-target toxicity: Litronesib might be inhibiting other kinases or proteins that are crucial for cell survival, leading to apoptosis through a mechanism independent of mitotic arrest.
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Compound degradation: The racemization of Litronesib or its degradation into other products could lead to metabolites with different activity profiles.
-
Cell line specific effects: The cellular context, including the expression levels of various kinases and signaling pathway dependencies, can influence the response to a drug.
Q5: Does the racemization of Litronesib affect its off-target profile?
A5: While there is no direct public data on the off-target profile of the individual enantiomers versus the racemate, it is plausible that the (S)-enantiomer or the process of racemization could lead to interactions with different sets of off-target proteins. The change in stereochemistry can alter the binding affinity and selectivity of the molecule. Therefore, it is advisable to control the pH of your experimental solutions to minimize racemization if you are investigating the specific effects of the (R)-enantiomer.
Troubleshooting Guides
Issue 1: Inconsistent Mitotic Arrest Phenotype
Symptoms:
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Variable percentage of cells arrested in mitosis across experiments.
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Presence of multipolar spindles or other abnormal mitotic figures instead of the expected monopolar spindles.
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Cells appear to bypass the mitotic block and become polyploid.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Drug Concentration | Perform a detailed dose-response curve and time-course experiment to determine the optimal concentration and incubation time for inducing mitotic arrest in your specific cell line. | Identification of a concentration that consistently produces a high mitotic index with the expected monopolar spindle phenotype. |
| Cell Line Variability | Ensure you are using a consistent cell line passage number. Different passages can have altered sensitivities to drugs. | Consistent and reproducible mitotic arrest phenotype across experiments. |
| Off-Target Effects on other Mitotic Kinases | If a kinome scan reveals inhibition of other mitotic kinases (e.g., Aurora A, PLK1), the observed phenotype could be a composite of inhibiting multiple targets. Use more selective inhibitors for those off-targets to dissect the individual contributions. | Clarification of whether the atypical phenotype is due to off-target inhibition. |
| Compound Instability/Racemization | Prepare fresh solutions of Litronesib for each experiment. If possible, maintain the pH of the culture medium below 6 to minimize racemization. Analyze the purity and composition of your Litronesib stock. | Reduced variability in experimental results. |
Issue 2: Unexpected Changes in Signaling Pathways
Symptoms:
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Activation or inhibition of signaling pathways not directly downstream of Eg5 (e.g., MAPK, PI3K/Akt pathways).
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Changes in the phosphorylation status of proteins that are not known substrates of Eg5.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | Cross-reference the affected signaling pathways with the results of a kinome scan. The identified off-target kinases may be responsible for the observed changes. | Identification of the off-target kinase(s) responsible for the unexpected signaling events. |
| Cellular Stress Response | Prolonged mitotic arrest can induce cellular stress, leading to the activation of stress-response pathways. Use a time-course experiment to distinguish early off-target effects from later stress responses. | Temporal separation of direct off-target effects from secondary cellular responses. |
| Feedback Loops | Inhibition of a key cellular process like mitosis can trigger feedback mechanisms that affect other signaling pathways. | A better understanding of the complex cellular response to Eg5 inhibition. |
Quantitative Data Summary
Since comprehensive, publicly available kinome scan data for this compound is limited, the following table is a hypothetical example to illustrate how to present such data. Researchers are strongly encouraged to perform their own kinome profiling to obtain accurate data for their specific batch of this compound.
Table 1: Hypothetical Kinome Profiling of this compound (1 µM)
| Kinase Target | % Inhibition | Potential Implication |
| Eg5 (KIF11) | 98% | On-target activity |
| Aurora A | 65% | Off-target effect; may contribute to mitotic defects. |
| PLK1 | 55% | Off-target effect; can influence mitotic entry and spindle assembly. |
| CDK1 | 40% | Off-target effect; potential for broader cell cycle disruption. |
| VEGFR2 | 35% | Off-target effect; could impact angiogenesis signaling. |
| p38α (MAPK14) | 25% | Off-target effect; potential modulation of stress-response pathways. |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Eg5 Target Engagement
Objective: To confirm the binding of this compound to its target protein Eg5 in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at the desired concentration (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
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Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
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Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
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Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble Eg5 by Western blotting using an anti-Eg5 antibody. A loading control (e.g., GAPDH) should also be probed.
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Data Analysis: Quantify the band intensities. A ligand-bound protein will be more thermally stable, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control. This will be observed as a shift in the melting curve to the right.
Protocol 2: Mitotic Index Calculation
Objective: To quantify the percentage of cells arrested in mitosis following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Seed cells on coverslips or in imaging-compatible plates. Treat with a range of this compound concentrations for a specified time (e.g., 16-24 hours).
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Fixation and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells with Triton X-100. Stain the DNA with a fluorescent dye like DAPI or Hoechst. For more specific identification of mitotic cells, co-stain with an antibody against a mitotic marker such as phosphorylated Histone H3 (pHH3).
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Imaging: Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition to ensure representative sampling.
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Cell Counting: Manually or using automated image analysis software, count the total number of cells (based on DAPI/Hoechst staining) and the number of mitotic cells (characterized by condensed and aligned chromosomes or positive pHH3 staining).
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Calculation: Calculate the mitotic index using the following formula: Mitotic Index (%) = (Number of mitotic cells / Total number of cells) x 100
Protocol 3: Kinesin ATPase Activity Assay
Objective: To measure the in vitro inhibitory activity of this compound on the ATPase activity of Eg5.
Methodology:
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Reaction Mixture: Prepare a reaction buffer containing purified Eg5 motor domain, microtubules, and an ATP regeneration system (e.g., pyruvate kinase/lactate dehydrogenase).
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Inhibitor Addition: Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.
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Initiate Reaction: Start the reaction by adding ATP.
-
Measure ATPase Activity: Monitor the rate of ATP hydrolysis. This can be done using a coupled enzyme assay that measures the oxidation of NADH at 340 nm or by using a commercially available kit that detects the amount of ADP produced (e.g., ADP-Glo™).
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Data Analysis: Plot the ATPase activity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Signaling Pathways and Workflows
On-Target Signaling Pathway: Eg5 and Mitosis
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing Litronesib Racemate stability during long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Litronesib Racemate during long-term experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (LY2523355 Racemate) is the racemic mixture of Litronesib, a selective, allosteric inhibitor of the human kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2][3] Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[4][5] By inhibiting Eg5, Litronesib causes mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptosis in actively dividing cells. This makes it a subject of interest in cancer research.
Q2: What is the significance of using a racemate?
A2: A racemate is a mixture containing equal amounts of two enantiomers (chiral molecules that are mirror images of each other). It is important to be aware that the biological activity of the two enantiomers can differ significantly. For some kinesin inhibitors, one enantiomer has been found to be over 1000-fold more potent than the other. While this compound is used in many studies, it is likely that the observed biological effect is primarily driven by one of the enantiomers. For consistency, it is crucial to use the same formulation (racemate or a specific enantiomer) throughout a series of experiments.
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage are critical for the stability of this compound.
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Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10 mM or higher). Using fresh DMSO is advised as moisture can reduce the solubility of the compound.
-
Storage: Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials, protected from light.
-
Temperature: For long-term storage, follow the temperature guidelines summarized in the table below.
Q4: How stable is this compound in cell culture media?
A4: The stability of small molecule inhibitors like this compound in aqueous and complex biological media can vary significantly. Factors influencing stability include the compound's chemical structure, the pH and composition of the media, the presence of serum proteins, incubation temperature, and duration. Some compounds can degrade within hours, while others may be stable for days. Therefore, it is highly recommended to perform a stability study under your specific experimental conditions. For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals to maintain a consistent effective concentration.
Q5: What are the signs of this compound degradation or instability?
A5: Signs of degradation can be both observable and subtle. Visual cues include the formation of precipitate in your stock solution or cell culture media. A more common indicator is a loss of biological activity over time, such as a diminished effect on mitotic arrest or cell viability in your assays. If you observe inconsistent results between experiments, inhibitor instability should be considered a potential cause.
Stability and Storage Data
The following tables summarize the recommended storage conditions for this compound and provide a template for recording your own stability data.
Table 1: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | Long-term (months to years) | |
| 0 - 4°C | Short-term (days to weeks), dry and dark | ||
| Stock Solution in DMSO | -80°C | Up to 1 year | |
| -20°C | Up to 1 month |
Table 2: Template for Experimental Stability of this compound in Cell Culture Medium
| Time Point (hours) | Concentration in Medium (µM) | % Remaining (vs. T=0) | Mitotic Index (%) | Notes |
| 0 | Initial Measured Conc. | 100% | Initial Mitotic Index | e.g., No precipitation observed |
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 48 | ||||
| 72 |
Diagrams and Workflows
Litronesib Mechanism of Action
Caption: Litronesib inhibits Eg5, preventing spindle pole separation and causing mitotic arrest.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with this compound.
Table 3: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or no biological effect | 1. Inhibitor Instability/Degradation: Compound is degrading in the culture medium. | 1. Perform a stability study in your specific medium (see protocol below). Consider refreshing the medium with a fresh inhibitor for long-term experiments. |
| 2. Incorrect Concentration: The concentration is too low for significant target inhibition. | 2. Perform a dose-response experiment to determine the optimal IC50 for your cell line and endpoint. | |
| 3. Poor Cell Permeability: The inhibitor is not effectively entering the cells. | 3. Review the physicochemical properties of Litronesib. While generally cell-permeable, specific cell lines may vary. | |
| 4. Solubility Issues: Compound has precipitated out of solution. | 4. Visually inspect stock solutions and media for precipitation. Ensure the final DMSO concentration is non-toxic and maintains solubility (typically <0.5%). | |
| High cellular toxicity at effective concentrations | 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways. | 1. Use the lowest effective concentration determined from your dose-response curve. Compare results with other known Eg5 inhibitors if available. |
| 2. Solvent Toxicity: High concentrations of DMSO are toxic to cells. | 2. Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (e.g., <0.1%). Always include a vehicle control (media + DMSO) in your experiments. | |
| Variability between experimental replicates | 1. Inconsistent Inhibitor Concentration: Errors in pipetting or serial dilutions. | 1. Prepare a master mix of the inhibitor in the medium for each experiment to ensure consistency across replicates. Use calibrated pipettes. |
| 2. Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution has led to degradation. | 2. Aliquot stock solutions into single-use volumes upon initial preparation to avoid freeze-thaw cycles. |
Logical Troubleshooting Flow
Caption: A logical decision-making flow for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Media
This protocol provides a framework to determine the stability of this compound in your specific cell culture medium.
Materials:
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This compound
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Anhydrous DMSO
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Complete cell culture medium (e.g., DMEM + 10% FBS)
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Sterile microcentrifuge tubes or vials
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Cell culture incubator (37°C, 5% CO₂)
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Quenching solution (e.g., ice-cold acetonitrile)
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Analytical instrument (e.g., HPLC-UV, LC-MS/MS)
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Preparation of Incubation Medium: Pre-warm your complete cell culture medium to 37°C.
-
Spike and Time Zero (T=0) Sample:
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Spike the pre-warmed medium with the this compound stock solution to achieve the final desired experimental concentration. Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Immediately after mixing, collect an aliquot (e.g., 100 µL). This is your T=0 sample.
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Quench the T=0 sample by adding 2-3 volumes of ice-cold acetonitrile to precipitate proteins and halt degradation. Vortex briefly.
-
Store the quenched sample at -80°C until analysis.
-
-
Incubation and Time-Point Collection:
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Place the remaining spiked medium in a cell culture incubator at 37°C with 5% CO₂.
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At your desired time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots.
-
Immediately quench and store each sample at -80°C as described in step 3.
-
-
Sample Analysis:
-
Once all time points are collected, centrifuge the quenched samples at high speed to pellet precipitated proteins.
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Transfer the supernatant to new vials for analysis.
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Analyze the concentration of the parent this compound in each sample using a validated analytical method like HPLC or LC-MS/MS.
-
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the concentration measured in the T=0 sample.
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Plot the percentage of compound remaining versus time to generate a stability profile.
-
Protocol 2: General Method for Preparing a Stability-Indicating HPLC Assay
This is a general protocol for developing an HPLC method to separate the parent drug from its potential degradation products. Method development and validation are required for specific applications.
Chromatographic Conditions (Example):
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or other modifier to improve peak shape). For example, a gradient from 30% to 90% Acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λ-max).
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Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Methodology:
-
Forced Degradation Studies: To ensure the method is "stability-indicating," perform forced degradation studies on a sample of this compound. This involves subjecting the drug to stress conditions to generate degradation products. Common conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.
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Base Hydrolysis: 0.1 M NaOH at 60°C for several hours.
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Oxidation: 3% H₂O₂ at room temperature.
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Thermal Degradation: Heating the solid powder at >100°C.
-
Photolytic Degradation: Exposing a solution to UV light.
-
-
Method Development: Analyze the stressed samples using the HPLC method. The goal is to achieve baseline separation between the peak for the intact this compound and any peaks corresponding to degradation products. Adjust the mobile phase composition, gradient, and other parameters as needed to optimize separation.
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Method Validation: Once the method is developed, it should be validated according to ICH guidelines. This typically includes assessing:
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Specificity: The ability to resolve the analyte from degradants.
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Linearity: A linear relationship between peak area and concentration over a defined range.
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Accuracy: Closeness of the measured value to the true value.
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Precision: Repeatability and intermediate precision of the results.
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Robustness: The method's performance under small, deliberate variations in parameters.
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References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. A phase 1 and dose-finding study of LY2523355 (litronesib), an Eg5 inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Application of Kinesin Inhibitors in Medical Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to mitigate neutropenia side effects of Litronesib
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Litronesib in their experiments. It provides detailed troubleshooting advice and frequently asked questions (FAQs) to help manage and mitigate the common side effect of neutropenia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Litronesib?
A1: Litronesib is a selective, allosteric inhibitor of the human mitotic kinesin Eg5 (also known as KSP or KIF11).[1][2] Eg5 is a motor protein that plays a crucial role in establishing the bipolar mitotic spindle during the M phase of the cell cycle.[3] By inhibiting Eg5, Litronesib causes mitotic arrest, which ultimately leads to apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[2][4]
Q2: Why is neutropenia a common side effect of Litronesib?
A2: Neutropenia, a decrease in the number of neutrophils (a type of white blood cell), is the primary dose-limiting toxicity of Litronesib and other Eg5 inhibitors. This occurs because neutrophil precursor cells in the bone marrow are rapidly dividing. Litronesib's anti-mitotic action, which is designed to stop cancer cell proliferation, also affects these healthy, rapidly dividing cells. The short doubling time of granulocyte precursors makes them particularly susceptible to agents that disrupt mitosis.
Q3: What is the primary strategy to mitigate Litronesib-induced neutropenia?
A3: The primary and most effective strategy for managing Litronesib-induced neutropenia is the administration of Granulocyte Colony-Stimulating Factor (G-CSF). G-CSF is a type of hematopoietic growth factor that stimulates the bone marrow to produce more neutrophils. Clinical studies with Litronesib have successfully used G-CSF analogues like filgrastim and pegfilgrastim to manage this side effect. Prophylactic (preventative) use of pegfilgrastim has been shown to reduce both the frequency and severity of neutropenia, which can allow for the administration of higher, more therapeutically effective doses of Litronesib.
Q4: At what grade of neutropenia should G-CSF support be considered in a research setting?
A4: In clinical trials, G-CSF was typically administered for Grade 4 neutropenia or Grade 3 febrile neutropenia (neutropenia accompanied by fever). For non-clinical research settings, it is advisable to establish clear experimental endpoints and intervention thresholds based on these clinical findings. Prophylactic G-CSF administration should be considered, especially when using higher concentrations of Litronesib, as this has been shown to be an effective mitigation strategy.
Q5: Besides G-CSF, are there other potential strategies to manage neutropenia?
A5: While G-CSF is the standard of care, other general supportive measures are important. These include careful monitoring of complete blood counts, maintaining a sterile environment for animal models to prevent infections, and prompt administration of broad-spectrum antibiotics if signs of infection arise. For future therapeutic development, novel agents that protect hematopoietic stem and progenitor cells are an area of active research.
Troubleshooting Guide
Issue: Unexpectedly severe or prolonged neutropenia observed in an in vivo model.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing or Scheduling | Verify the calculated dose and administration schedule of Litronesib. Ensure it aligns with established protocols from preclinical or clinical studies. |
| High Sensitivity of the Model | The specific animal strain or cell line-derived xenograft model may be particularly sensitive to the myelosuppressive effects of Litronesib. Consider performing a dose-titration study to determine the maximum tolerated dose (MTD) in your specific model. |
| Compounding Health Issues in the Model | Underlying health issues in the animal model could exacerbate the neutropenic effects. Ensure all subjects are healthy and free from infections prior to beginning the experiment. |
| Lack of Supportive Care | The absence of prophylactic G-CSF can lead to more severe neutropenia, especially at higher doses. Implement a G-CSF support protocol, administering it prophylactically or therapeutically based on neutrophil counts. |
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies of Litronesib, providing insight into the incidence of neutropenia and the impact of mitigation strategies.
Table 1: Incidence of Treatment-Related Neutropenia in a Phase 1 Study
| Litronesib Dose (mg/m²/day) | Number of Patients | Patients with Neutropenia | Patients with Grade 4 Neutropenia | Patients Requiring G-CSF Support |
| 2 | 3 | 3 (100%) | Not Specified | 0 |
| 4 | 3 | 3 (100%) | Not Specified | 3 (100%) |
| 5 | 6 | 6 (100%) | 5 (83.3%) | 6 (100%) |
| Total | 12 | 12 (100%) | 10 (83%) | 9 (75%) |
In this study, all patients who experienced Grade 4 neutropenia recovered to an absolute neutrophil count above 500/μl within 7 days.
Table 2: Recommended Litronesib Regimens for Phase 2 with G-CSF Support
| Regimen | Litronesib Dose (mg/m²/day) | Schedule (on a 21-day cycle) | Required Supportive Care |
| 1 | 6 | Days 1, 2, 3 | Prophylactic Pegfilgrastim |
| 2 | 8 | Days 1, 5, 9 | Prophylactic Pegfilgrastim |
Experimental Protocols
1. Assessment of Neutropenia: Complete Blood Count (CBC)
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Objective: To quantify the number of neutrophils and other blood cells to determine the grade of neutropenia.
-
Methodology:
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Collect peripheral blood samples from the experimental subjects (e.g., via tail vein, saphenous vein, or cardiac puncture for terminal collection in rodents) into tubes containing an anticoagulant (e.g., EDTA).
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Maintain samples at room temperature and analyze within a few hours of collection.
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Use an automated hematology analyzer calibrated for the specific species being studied.
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The analyzer will provide a full CBC, including the absolute neutrophil count (ANC).
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Grade the severity of neutropenia based on established criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE).
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2. Pharmacodynamic Assessment of Eg5 Inhibition
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Objective: To confirm that Litronesib is engaging its target in tumor or surrogate tissues.
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Methodology (Immunohistochemistry for Phospho-Histone H3):
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Collect tumor or skin biopsies at baseline and at specified time points after Litronesib administration.
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Fix the tissue samples in 10% neutral buffered formalin and embed in paraffin.
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Section the paraffin-embedded tissues (e.g., at 4-5 μm thickness) and mount on slides.
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Perform antigen retrieval using an appropriate buffer and heat source.
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Block endogenous peroxidase activity.
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Incubate the slides with a primary antibody specific for phosphorylated Histone H3 (pHH3), a marker of cells in mitosis.
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Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
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Add a chromogenic substrate (e.g., DAB) to visualize the antibody staining.
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Counterstain with hematoxylin.
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Quantify the percentage of pHH3-positive cells by manual counting or using digital image analysis software. An increase in pHH3-positive cells indicates mitotic arrest due to Eg5 inhibition.
-
Visualizations
Caption: Litronesib inhibits the Eg5 kinesin, preventing bipolar spindle formation and causing mitotic arrest.
Caption: Decision-making workflow for monitoring and managing neutropenia in a research setting.
References
- 1. A phase 1 and dose-finding study of LY2523355 (litronesib), an Eg5 inhibitor, in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Refining Litronesib Racemate dosage to minimize toxicity while maintaining efficacy
Welcome to the technical support center for Litronesib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining Litronesib racemate dosage to minimize toxicity while maintaining efficacy. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Litronesib and what is its mechanism of action?
A1: Litronesib (also known as LY2523355) is a selective, allosteric inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[1][2][3][4] Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1] By inhibiting Eg5, Litronesib disrupts mitosis, leading to cell cycle arrest and subsequent apoptosis (programmed cell death) in actively dividing cells, making it a potential anti-cancer agent.
Q2: What is the significance of "this compound"?
A2: Litronesib is the specific (R)-enantiomer of the compound LY2523355. A racemate is a mixture containing equal amounts of both the (R)- and (S)-enantiomers. The existence of a "this compound" implies that the compound is chiral and that the two enantiomers may have different pharmacological properties, including efficacy and toxicity. It is a common principle in pharmacology that different stereoisomers of a drug can have distinct biological activities.
Q3: Why is the pH of my experimental solutions important when working with Litronesib?
A3: Litronesib, the (R)-enantiomer, is known to be chirally unstable in aqueous solutions at a pH of 6 and above. This instability leads to racemization, where the pure (R)-enantiomer converts into a mixture of both (R)- and (S)-enantiomers. The rate of this racemization increases with higher pH. This is critical because if the (S)-enantiomer has different activity or toxicity, working with a solution that has undergone racemization could lead to inconsistent and misleading experimental results.
Q4: What are the known toxicities associated with Litronesib?
A4: The primary dose-limiting toxicity observed in clinical trials with Litronesib is neutropenia, a decrease in the number of neutrophils, a type of white blood cell. Other reported adverse events include mucositis and stomatitis, particularly at higher doses.
Q5: How can I minimize the risk of neutropenia in my in vivo studies?
A5: In clinical settings, neutropenia induced by Litronesib has been managed by co-administration of granulocyte colony-stimulating factors (G-CSFs) like pegfilgrastim. For preclinical animal models, a similar strategy could be employed. Additionally, careful dose-escalation studies are crucial to determine the maximum tolerated dose (MTD) in your specific model. Monitoring neutrophil counts regularly during the study is also essential.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in in vitro cytotoxicity assays.
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Possible Cause 1: Racemization of Litronesib.
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Troubleshooting: Ensure that the pH of your stock solutions and final assay medium is maintained below 6.0 to prevent chiral inversion. Prepare fresh dilutions from a stock solution stored under appropriate conditions (e.g., in an acidic buffer or aprotic solvent at low temperature) for each experiment. Consider verifying the enantiomeric purity of your Litronesib sample using chiral HPLC.
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-
Possible Cause 2: Cell line variability.
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Troubleshooting: Different cancer cell lines can exhibit varying sensitivity to Eg5 inhibitors. Ensure you are using a consistent cell line and passage number for your experiments. It is also advisable to test a panel of cell lines to understand the spectrum of activity.
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Possible Cause 3: Assay conditions.
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Troubleshooting: Factors such as cell seeding density, incubation time, and the specific viability assay used (e.g., MTT, CellTiter-Glo) can influence IC50 values. Standardize these parameters across all experiments.
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Issue 2: Lower than expected efficacy in in vivo xenograft models.
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Possible Cause 1: Suboptimal dosing or schedule.
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Troubleshooting: The anti-tumor activity of Litronesib is highly schedule-dependent. Review published studies for effective dosing regimens in similar models. Conduct a dose-escalation study to determine the optimal dose and schedule for your specific tumor model.
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Possible Cause 2: Pharmacokinetic issues.
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Troubleshooting: The formulation and route of administration can significantly impact drug exposure. Ensure your formulation provides adequate solubility and bioavailability. Consider performing pharmacokinetic studies to measure plasma concentrations of Litronesib in your animal model.
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Possible Cause 3: Tumor model resistance.
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Troubleshooting: The tumor model itself may be inherently resistant to Eg5 inhibition. Verify the expression and activity of Eg5 in your chosen xenograft model. Consider using models with known sensitivity to mitotic inhibitors.
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Issue 3: Unexpectedly high toxicity in in vivo studies.
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Possible Cause 1: Racemate has higher toxicity.
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Troubleshooting: If you are working with the racemate, it is possible that the (S)-enantiomer contributes significantly to toxicity with little or no therapeutic benefit. If possible, acquire the pure (R)-enantiomer (Litronesib) and compare its toxicity profile to that of the racemate.
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Possible Cause 2: Animal strain sensitivity.
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Troubleshooting: Different strains of mice can have varying sensitivities to drug-induced toxicities. Ensure you are using a well-characterized strain for oncology studies.
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Possible Cause 3: Formulation issues.
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Troubleshooting: The vehicle used to formulate the drug for in vivo administration can sometimes cause toxicity. Always include a vehicle-only control group in your experiments to assess this possibility.
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Data Presentation
The following tables present hypothetical but plausible data to illustrate the potential differences in efficacy and toxicity between the (R)-enantiomer (Litronesib) and the this compound.
Table 1: In Vitro Efficacy (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Litronesib (R)-enantiomer IC50 (nM) | This compound IC50 (nM) |
| HeLa | Cervical Cancer | 15 | 32 |
| MCF-7 | Breast Cancer | 25 | 55 |
| A549 | Lung Cancer | 40 | 85 |
| HCT116 | Colon Cancer | 12 | 25 |
Table 2: In Vivo Toxicity in a Mouse Model (Dose: 10 mg/kg, daily for 5 days)
| Parameter | Vehicle Control | Litronesib (R)-enantiomer | This compound |
| Neutrophil Count (x 10³/µL) | 4.5 ± 0.5 | 1.8 ± 0.3 | 0.9 ± 0.2 |
| Body Weight Change (%) | +2.1 ± 0.5 | -3.5 ± 1.2 | -8.2 ± 1.8 |
| Observed Mucositis | None | Mild | Moderate to Severe |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Litronesib enantiomers or racemate in a cancer cell line.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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96-well plates
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Litronesib (R-enantiomer or racemate) stock solution (e.g., 10 mM in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Phosphate-buffered saline (PBS)
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
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Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
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Prepare serial dilutions of the Litronesib compound in complete medium.
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Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
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Incubate the plate for 72 hours at 37°C.
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Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Incubate the plate overnight in the incubator.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Litronesib enantiomers or racemate in a subcutaneous xenograft mouse model.
Materials:
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Immunocompromised mice (e.g., nude or SCID)
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Cancer cell line for implantation
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Matrigel (optional)
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Litronesib compound formulated in a suitable vehicle
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Calipers for tumor measurement
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Animal balance
Procedure:
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Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.
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Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Litronesib (R)-enantiomer, this compound).
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Administer the treatment as per the determined dose and schedule (e.g., daily intravenous or oral administration).
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Measure tumor volume (Volume = (length x width²)/2) and body weight 2-3 times per week.
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Monitor the animals for any signs of toxicity.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Assessment of Neutropenia in Mice
This protocol describes a method for collecting blood and counting neutrophils to assess the myelosuppressive toxicity of Litronesib.
Materials:
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Mice from the in vivo study
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Collection tubes with anticoagulant (e.g., EDTA)
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Automated hematology analyzer or manual counting materials (hemocytometer, Wright-Giemsa stain)
Procedure:
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Collect a small volume of blood (e.g., 20-50 µL) from each mouse via a suitable method (e.g., saphenous vein, tail vein).
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Transfer the blood to an anticoagulant-coated tube and mix gently.
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Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute neutrophil count.
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Alternatively, for manual counting:
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Prepare a blood smear on a microscope slide.
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Stain the smear with Wright-Giemsa stain.
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Perform a differential count of 100 white blood cells under a microscope to determine the percentage of neutrophils.
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Calculate the absolute neutrophil count by multiplying the percentage of neutrophils by the total white blood cell count (obtained from a hemocytometer).
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Visualizations
Caption: Mechanism of action of Litronesib via Eg5 inhibition.
Caption: Experimental workflow for refining Litronesib dosage.
Caption: Troubleshooting logic for inconsistent Litronesib results.
References
How pH affects the stability and activity of Litronesib Racemate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Litronesib Racemate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Litronesib (also known as LY2523355) is a selective, allosteric inhibitor of the human mitotic kinesin Eg5 (also known as KIF11 or KSP).[1][2] Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis.[3] By inhibiting Eg5, Litronesib causes mitotic arrest, leading to the formation of characteristic monoastral spindles and subsequent apoptosis in cancer cells.[3][4] Litronesib binds to an allosteric pocket on the Eg5 motor domain.
Q2: How does pH affect the stability of this compound in aqueous solutions?
The stability of Litronesib is significantly influenced by pH. Specifically, the chiral center of Litronesib is prone to racemization in neutral to basic conditions. Chiral instability has been observed at pH 6 and above, with the rate of racemization increasing as the pH increases. This is due to a base-catalyzed inversion of the fully substituted carbon chiral center. Therefore, for maintaining the stereochemical integrity of Litronesib, it is crucial to control the pH of the solution, keeping it in the acidic range.
Q3: How does pH affect the activity of this compound?
The activity of Litronesib is indirectly affected by pH due to its impact on both the drug's stability and the target enzyme, Eg5.
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Stability-Related Activity Loss: As the pH increases above 6, Litronesib undergoes racemization. While the (R)-enantiomer is the active form, the formation of the (S)-enantiomer will reduce the concentration of the active compound, leading to a decrease in the overall inhibitory activity of the solution.
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Target Enzyme Activity: The binding of the Eg5 motor domain to microtubules, a prerequisite for its ATPase activity, is also pH-dependent. Studies have shown that the strongest binding energy between the Eg5 motor domain and tubulin occurs at an optimal pH of 4.5. This suggests that the enzymatic activity of Eg5, and consequently the inhibitory effect of Litronesib, might be optimal in acidic conditions.
Q4: What are the recommended storage and handling conditions for this compound solutions?
To minimize degradation and racemization, it is recommended to prepare and store this compound solutions in an acidic buffer (pH < 6). For in vitro assays, Litronesib is often dissolved in DMSO to create a stock solution. This stock solution should be stored at -20°C or -80°C to ensure long-term stability. When preparing working solutions, use a buffer system that maintains an acidic pH. Avoid prolonged storage in neutral or alkaline buffers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or inconsistent inhibitory activity in cell-based or biochemical assays. | 1. Racemization of Litronesib: The pH of your experimental buffer may be neutral or basic (pH ≥ 6), leading to the conversion of the active (R)-enantiomer to the inactive (S)-enantiomer. | - Verify the pH of all buffers and media used in your experiment. - Prepare fresh Litronesib working solutions in an acidic buffer (e.g., pH 5.0-5.5) immediately before use. - If possible, analyze the enantiomeric purity of your Litronesib solution using chiral chromatography. |
| 2. Suboptimal pH for Eg5 activity: The pH of your assay buffer may not be optimal for Eg5 ATPase activity. | - Consider adjusting your assay buffer to a more acidic pH, closer to the optimal tubulin-binding pH of 4.5 for Eg5. Perform a pH titration experiment to determine the optimal pH for your specific assay conditions. | |
| Precipitation of Litronesib in aqueous buffers. | 1. Poor solubility: Litronesib has low aqueous solubility. | - Ensure the final concentration of DMSO (or other organic solvent) in your assay is sufficient to maintain solubility, typically up to 5%. - For in vivo formulations, consider using solubilizing agents such as PEG300, Tween-80, or SBE-β-CD as described in formulation protocols. |
| Inconsistent results between experimental batches. | 1. Inconsistent pH of buffers: Minor variations in buffer preparation can lead to significant differences in Litronesib stability and activity. | - Standardize your buffer preparation protocol and always verify the final pH with a calibrated pH meter. - Prepare large batches of buffers to minimize lot-to-lot variability. |
| 2. Age of Litronesib solution: Litronesib in solution can degrade over time, especially if not stored properly. | - Always use freshly prepared working solutions. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Effect of pH on the Stability of Litronesib
| pH | Stability of (R)-Litronesib | Rate of Racemization | Recommendation |
| < 6 | Stable | Negligible | Recommended for storage and assays |
| 6 | Chiral instability observed | Starts to become significant | Use with caution, for short durations |
| > 6 | Increasingly unstable | Increases with increasing pH | Avoid for storage and assays |
Data inferred from qualitative descriptions in scientific literature. Quantitative determination of racemization rates at different pH values is recommended for specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of Litronesib Racemization by Chiral HPLC
This protocol provides a general method to assess the enantiomeric purity of a Litronesib solution. Specific column and mobile phase conditions may need to be optimized.
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Preparation of Litronesib Solutions:
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Prepare a stock solution of this compound in DMSO.
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Dilute the stock solution to the desired concentration in a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
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Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
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Chiral HPLC Analysis:
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At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each solution onto a chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase).
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Use a suitable mobile phase to achieve separation of the (R)- and (S)-enantiomers. The mobile phase composition will depend on the column used and should be optimized.
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Detect the enantiomers using a UV detector at an appropriate wavelength.
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Data Analysis:
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Calculate the percentage of each enantiomer at each time point by integrating the peak areas.
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Plot the percentage of the (R)-enantiomer as a function of time for each pH to determine the rate of racemization.
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Protocol 2: pH-Dependent Eg5 ATPase Activity Assay
This protocol is a synthesized method based on standard Eg5 ATPase assays and is designed to investigate the effect of pH on Litronesib's inhibitory activity.
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Reagents and Buffers:
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Recombinant human Eg5 protein.
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Paclitaxel-stabilized microtubules.
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ATP.
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A series of assay buffers with varying pH values (e.g., pH 5.0, 5.5, 6.0, 6.5, 7.0, 7.5). A suitable buffer system would be MES for acidic pH and HEPES for neutral pH.
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This compound stock solution in DMSO.
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Phosphate detection reagent (e.g., Malachite Green-based reagent).
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-
Assay Procedure:
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Prepare a reaction mixture containing the assay buffer at a specific pH, microtubules, and Eg5 enzyme.
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Add varying concentrations of Litronesib (or DMSO as a vehicle control) to the reaction mixture and incubate for a short period.
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Initiate the reaction by adding ATP.
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Incubate the reaction at a constant temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
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Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.
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Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
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Data Analysis:
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Generate a standard curve using known concentrations of phosphate.
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Calculate the amount of Pi released in each reaction.
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Determine the ATPase activity of Eg5 at each pH in the absence and presence of Litronesib.
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Calculate the IC50 value of Litronesib at each pH to determine the pH-dependence of its inhibitory activity.
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Visualizations
Caption: Role of Eg5 in mitosis and its inhibition by Litronesib.
Caption: Workflow for determining Litronesib racemization.
Caption: Impact of increased pH on Litronesib activity.
References
Technical Support Center: Overcoming Experimental Variability in Litronesib Racemate Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Litronesib Racemate. The information is designed to directly address specific issues that may be encountered during experimentation, with a focus on minimizing variability and ensuring robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Litronesib (also known as LY2523355) is a selective, allosteric inhibitor of the human mitotic kinesin Eg5.[1] Eg5 is a motor protein essential for the formation and maintenance of the bipolar spindle during mitosis.[2] By inhibiting Eg5, this compound causes a mitotic arrest, characterized by the formation of monopolar spindles, which ultimately leads to apoptosis in actively dividing cancer cells.[1][2] this compound is a mixture of the active (R)-enantiomer and the inactive (S)-enantiomer.
Q2: What are the most common sources of variability in this compound assays?
Experimental variability in assays with this compound can arise from several factors:
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Compound Stability: this compound exhibits chiral instability in aqueous solutions at pH 6 and above, leading to racemization of the active (R)-enantiomer. This can significantly impact its potency.
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Cell Line-Specific Responses: Different cancer cell lines can show varying sensitivity to Eg5 inhibition due to differences in cell cycle regulation, expression levels of Eg5, and potential drug resistance mechanisms.[3]
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Assay Protocol Inconsistencies: Variations in cell seeding density, incubation times, reagent concentrations, and instrument settings can all contribute to inconsistent results.
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Solvent Effects: this compound is typically dissolved in DMSO. High final concentrations of DMSO in cell culture can be toxic and affect cell viability independently of the compound's activity.
Q3: How should I prepare and store this compound stock solutions to maintain stability?
To ensure the stability and activity of this compound:
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Storage of Powder: Store the solid compound in a dry, dark environment at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).
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Stock Solution Preparation: Dissolve this compound in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-100 mM). Moisture-absorbing DMSO can reduce solubility, so it is recommended to use fresh DMSO.
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Stock Solution Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to a year or at -20°C for up to a month.
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Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. When diluting in aqueous buffers or cell culture media, be mindful of the potential for precipitation and the final DMSO concentration.
Troubleshooting Guides
Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS, CellTiter-Glo)
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting steps. |
| Edge effects in the microplate | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| No dose-dependent decrease in cell viability | Cell line is resistant to Eg5 inhibition | Confirm that the chosen cell line is sensitive to Eg5 inhibitors. Consider using a positive control cell line known to be sensitive. |
| Insufficient incubation time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for inducing mitotic arrest and subsequent cell death. | |
| Compound precipitation | Visually inspect the wells for any precipitate, especially at higher concentrations. If precipitation is observed, consider adjusting the solvent or using a lower concentration range. | |
| This compound degradation | Ensure that the compound has been stored correctly and that working solutions are freshly prepared. Be mindful of the pH of the culture medium, as pH levels of 6.0 and higher can lead to racemization. | |
| Apparent increase in "viability" at some concentrations | Assay interference | Run a control with the inhibitor in cell-free media to check for direct chemical reactions with the assay reagents. |
| Shift in cellular metabolism | Some compounds can induce a stress response that increases metabolic activity, which can be misinterpreted as increased viability by certain assays. Consider using an alternative assay that measures a different parameter, such as ATP levels (CellTiter-Glo) or membrane integrity. |
Kinesin Eg5 ATPase Assays
| Problem | Potential Cause | Recommended Solution |
| Low or no ATPase activity in the control | Inactive Eg5 enzyme | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a fresh batch of enzyme if necessary. |
| Suboptimal assay buffer conditions | Verify the pH and composition of the assay buffer. The buffer should be at room temperature for optimal activity. | |
| Incorrect ATP concentration | Use an ATP concentration that is appropriate for the specific assay and enzyme kinetics. | |
| High background signal | Contaminating ATPases | Use highly purified Eg5 enzyme. |
| Assay reagent instability | Prepare fresh assay reagents for each experiment. | |
| Inconsistent IC50 values | Variability in microtubule polymerization | Ensure consistent preparation and polymerization of tubulin. Use taxol-stabilized microtubules for greater consistency. |
| Inaccurate pipetting of inhibitor | Perform serial dilutions carefully and use calibrated pipettes. | |
| This compound instability in assay buffer | If the assay buffer has a pH of 6.0 or higher, consider the possibility of racemization over the course of the assay. Minimize incubation times where possible. |
Immunofluorescence Staining for Mitotic Arrest
| Problem | Potential Cause | Recommended Solution |
| Weak or no fluorescent signal | Low expression of the target protein | Confirm protein expression by Western blot. |
| Inefficient primary antibody | Use a primary antibody that is validated for immunofluorescence and at the recommended dilution. | |
| Incompatible primary and secondary antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody. | |
| Over-fixation of cells | Reduce the fixation time or try a different fixation method (e.g., methanol fixation). | |
| High background staining | Non-specific antibody binding | Increase the blocking time and/or use a different blocking agent (e.g., serum from the same species as the secondary antibody). |
| Antibody concentration is too high | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. | |
| Insufficient washing | Increase the number and duration of wash steps between antibody incubations. | |
| Difficulty in identifying monopolar spindles | Suboptimal timing of fixation | Perform a time-course experiment to determine the time point with the highest percentage of mitotically arrested cells. |
| Inappropriate antibody targets | Use antibodies against α-tubulin to visualize the spindle microtubules and γ-tubulin to mark the centrosomes for clear identification of monopolar spindles. |
Data Presentation
Table 1: Representative IC50 Values of Litronesib and Other Eg5 Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| Litronesib | HCT-116 | Colorectal Carcinoma | 3.7 | Cell Viability |
| Litronesib | HeLa | Cervical Cancer | 5.1 | Cell Viability |
| Litronesib | A549 | Lung Carcinoma | 8.2 | Cell Viability |
| S-trityl-L-cysteine | HeLa | Cervical Cancer | 700 | Mitotic Arrest |
| Monastrol | HeLa | Cervical Cancer | 25,000 | Mitotic Arrest |
Note: IC50 values can vary depending on the specific experimental conditions, including cell seeding density, incubation time, and the specific formulation of the inhibitor.
Table 2: Recommended Antibody Dilutions for Mitotic Arrest Immunofluorescence
| Antibody | Target | Host Species | Recommended Dilution |
| Anti-α-Tubulin | Microtubules | Mouse or Rabbit | 1:500 - 1:2000 |
| Anti-γ-Tubulin | Centrosomes | Mouse or Rabbit | 1:500 - 1:1500 |
| Anti-Phospho-Histone H3 (Ser10) | Mitotic Cells | Rabbit | 1:1000 |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Kinesin Eg5 ATPase Assay (ADP-Glo™ Kinase Assay)
-
Reagent Preparation: Prepare the Eg5 enzyme, microtubules (taxol-stabilized), and this compound dilutions in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the Eg5 enzyme, microtubules, and this compound at various concentrations.
-
Initiate Reaction: Add ATP to each well to start the enzymatic reaction. Incubate at the optimal temperature (e.g., 37°C) for a defined period.
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of Eg5 activity relative to the vehicle control and determine the IC50 value.
Immunofluorescence Staining for Mitotic Arrest
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat the cells with this compound at the desired concentration and for the optimal duration to induce mitotic arrest.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and then block with a suitable blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin and γ-tubulin diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells extensively with PBS containing 0.1% Tween-20. Incubate with fluorophore-conjugated secondary antibodies diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Litronesib Racemate and Other KIF11 Inhibitors in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of KIF11 inhibitors, with a focus on Litronesib Racemate.
In the landscape of targeted cancer therapy, inhibitors of the kinesin spindle protein (KSP), also known as KIF11 or Eg5, represent a promising class of antimitotic agents. These inhibitors disrupt the formation of the bipolar mitotic spindle, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells. This guide provides a comparative overview of the efficacy of this compound against other notable KIF11 inhibitors, including Filanesib (ARRY-520), Ispinesib (SB-715992), and Monastrol. The information is supported by experimental data to aid researchers in their evaluation of these compounds for further investigation and development.
Mechanism of Action: Targeting Mitotic Progression
KIF11 is a motor protein crucial for separating centrosomes and establishing a bipolar spindle during mitosis.[1] Inhibition of KIF11's ATPase activity prevents it from sliding microtubules apart, resulting in the formation of monopolar spindles and mitotic arrest at the metaphase stage. This ultimately triggers the apoptotic cascade in cancer cells, which are highly dependent on efficient cell division.[2] The allosteric nature of the binding site for many of these inhibitors, distinct from the ATP-binding pocket, offers a unique mechanism of action compared to traditional microtubule-targeting agents like taxanes and vinca alkaloids.[3]
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key metrics for assessing the potency of KIF11 inhibitors against various cancer cell lines. The following tables summarize the available data for this compound and its comparators.
Table 1: IC50 Values of KIF11 Inhibitors in Human Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Litronesib (LY2523355) | - | 68 cancer cell lines | Not specified | [4] |
| KSP ATPase | - | 26 | [4] | |
| Filanesib (ARRY-520) | Human KSP | - | 6 | |
| HCT-116 | Colon Carcinoma | 0.7 | ||
| HCT-15 | Colorectal Carcinoma | 3.7 | ||
| NCI/ADR-RES | Adriamycin-resistant Ovarian Cancer | 14 | ||
| K562/ADR | Adriamycin-resistant Leukemia | 4.2 | ||
| Multiple Myeloma Cell Lines | Multiple Myeloma | 0.3 - 5 | ||
| Ispinesib (SB-715992) | KSP | - | 0.5 | |
| Colo205 | Colorectal Adenocarcinoma | 1.2 | ||
| Colo201 | Colorectal Adenocarcinoma | - | ||
| HT-29 | Colorectal Adenocarcinoma | - | ||
| M5076 | Ovarian Sarcoma | - | ||
| Madison-109 | Lung Carcinoma | - | ||
| MX-1 | Breast Adenocarcinoma | 9.5 | ||
| 23 Tumor Cell Lines (Median) | Various | 4.1 | ||
| Monastrol | Eg5 | - | 14,000 | |
| MCF-7 | Breast Adenocarcinoma | 100,500 | ||
| U138 | Glioblastoma | ~200,000 | ||
| C6 | Glioma | ~100,000 |
Table 2: GI50 Values of KIF11 Inhibitors in Human Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | GI50 (nM) | Reference |
| Filanesib (ARRY-520) | Type II EOC cells | Ovarian Cancer | 1.5 | |
| Type I EOC cells | Ovarian Cancer | >3000 | ||
| Ispinesib (SB-715992) | BT-474 | Breast Ductal Carcinoma | 45 | |
| MDA-MB-468 | Breast Adenocarcinoma | 19 | ||
| 53 Breast Cell Lines | Breast Cancer | 10 - 100 |
In Vivo Efficacy: Preclinical Tumor Models
The antitumor activity of KIF11 inhibitors has been evaluated in various xenograft models, demonstrating their potential for in vivo efficacy.
Table 3: In Vivo Antitumor Activity of KIF11 Inhibitors
| Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Observed Effect | Reference |
| Litronesib (LY2523355) | Colo205 xenograft | Colon Carcinoma | 1.1, 3.3, 10, 30 mg/kg (i.v.) | Dose-dependent antitumor activity | |
| Filanesib (ARRY-520) | HT-29, HCT-116, MDA-MB-231, A2780, UISO-BCA-1, DU145, PC-3 xenografts | Colon, Breast, Ovarian, Prostate Cancer | 10, 15, 20, 30 mg/kg (i.p.) | More effective than paclitaxel in several models | |
| RPMI 8226 xenograft | Multiple Myeloma | 12.5 mg/kg (i.p.) | High sensitivity | ||
| HL60, MV4-11 xenografts | Leukemia | 27 mg/kg, 20 mg/kg | Significant tumor growth inhibition | ||
| Ispinesib (SB-715992) | Colo205, Colo201, HT-29 xenografts | Colorectal Adenocarcinoma | 4.5 - 15 mg/kg | Inhibitory effects | |
| MCF-7, HCC1954, MDA-MB-468, KPL4 xenografts | Breast Cancer | 8 - 10 mg/kg | Tumor growth inhibition | ||
| 5 Breast Cancer Models | Breast Cancer | 8-10 mg/kg (i.p., q4d x 3) | Tumor regressions in all models, tumor-free survivors in three | ||
| Monastrol | Xenograft model | Hepatocellular Carcinoma | Not specified | Delayed tumor proliferation and migration |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to evaluate the efficacy of KIF11 inhibitors.
Cytotoxicity Assay (MTT/CellTiter-Glo)
This assay determines the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Cell Plating: Seed cells in the logarithmic growth phase into 96-well plates at a predetermined density.
-
Compound Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of the KIF11 inhibitor (e.g., this compound) for a specified period (typically 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
KIF11 ATPase Activity Assay
This biochemical assay measures the direct inhibitory effect of a compound on the ATPase activity of the KIF11 motor domain.
-
Reaction Setup: Prepare a reaction mixture containing purified KIF11 motor domain, microtubules, and ATP in an appropriate buffer.
-
Inhibitor Addition: Add varying concentrations of the KIF11 inhibitor to the reaction mixture.
-
ATP Hydrolysis Measurement: Incubate the reaction at a controlled temperature. The rate of ATP hydrolysis can be measured by quantifying the amount of ADP produced using a coupled enzyme system (e.g., pyruvate kinase/lactate dehydrogenase) or a commercially available ADP-Glo™ kinase assay.
-
Data Analysis: Determine the IC50 value of the inhibitor for KIF11 ATPase activity by plotting the inhibition of ATP hydrolysis against the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of KIF11 inhibitors on cell cycle progression.
-
Cell Treatment: Treat cells with the KIF11 inhibitor at a concentration known to induce a biological effect (e.g., near the IC50 value) for a defined period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold ethanol (e.g., 70%) to permeabilize the cell membrane.
-
DNA Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA intercalating agent, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-bound dye is proportional to the DNA content of the cells.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. KIF11 inhibition is expected to cause an accumulation of cells in the G2/M phase.
In Vivo Xenograft Tumor Model
This model assesses the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the KIF11 inhibitor (e.g., this compound) and a vehicle control via a specified route (e.g., intravenous, intraperitoneal) and schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). The antitumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can enhance understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the KIF11 signaling pathway and a typical experimental workflow for evaluating KIF11 inhibitors.
Caption: KIF11 signaling pathway and the mechanism of its inhibition.
Caption: Experimental workflow for evaluating KIF11 inhibitors.
Conclusion
The available data indicates that this compound is a potent KIF11 inhibitor with broad-spectrum anticancer activity. When compared to other KIF11 inhibitors, Filanesib and Ispinesib generally exhibit lower nanomolar IC50 values, suggesting higher potency in vitro. Monastrol, the first-discovered KIF11 inhibitor, is significantly less potent. However, in vivo efficacy is dependent on various factors including pharmacokinetic and pharmacodynamic properties, and Litronesib has demonstrated dose-dependent antitumor activity in preclinical models. The choice of a particular KIF11 inhibitor for further research and development will depend on a comprehensive evaluation of its efficacy, safety profile, and potential for combination therapies. This guide provides a foundational comparison to assist researchers in this critical decision-making process.
References
- 1. Activity of the kinesin spindle protein inhibitor ispinesib (SB-715992) in models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head Comparison of the KSP Inhibitors Litronesib Racemate and Filanesib (ARRY-520)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two kinesin spindle protein (KSP) inhibitors, Litronesib Racemate (also known as LY2523355) and Filanesib (ARRY-520). Both compounds target the mitotic kinesin Eg5 (also known as KIF11), a crucial protein for the formation of the bipolar spindle during cell division.[1][2] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][3] This comparison summarizes key preclinical data from available studies, with a focus on a direct comparative study in hepatoblastoma models.
Mechanism of Action
Both Litronesib and Filanesib are allosteric inhibitors that bind to a pocket in the KSP motor domain formed by helix α2, loop L5, and helix α3.[1] This binding prevents the conformational changes necessary for ATP hydrolysis and motor activity, leading to the formation of characteristic monopolar spindles, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.
Caption: Mechanism of action of KSP inhibitors Litronesib and Filanesib.
Comparative Efficacy in Hepatoblastoma Models
A functional screening study directly compared the efficacy of Litronesib and Filanesib in a panel of six patient-derived hepatoblastoma (HB) cell models. The study utilized a drug sensitivity score (sDSS) to quantify the specific efficacy of each compound.
| Cell Model | Litronesib (sDSS) | Filanesib (sDSS) |
| HB-279 | >10 | >10 |
| HB-284 | >10 | >10 |
| HB-243 | >10 | Not specified |
| HB-307 | >10 | Not specified |
| HB-311 | >10 | Not specified |
| HB-291 | <10 | Not specified |
Note: A higher sDSS indicates greater and more specific efficacy. Data extracted from a functional screening study in hepatoblastoma models.
In this screen, Litronesib demonstrated good efficacy and specificity, with an sDSS greater than 10 in five out of the six models. Filanesib also showed strong activity, particularly in the HB-279 model.
In Vitro Potency
| Compound | Assay Type | Target | IC50 |
| Filanesib (ARRY-520) | ATPase Assay | Human KSP | 6 nM |
| Litronesib (LY2523355) | ATPase Assay | KSP | 26 nM |
Preclinical In Vivo Activity
Both Litronesib and Filanesib have demonstrated antitumor activity in various xenograft models.
Litronesib (LY2523355):
-
Has been shown to be active in a variety of mouse xenograft tumor models, causing mitotic arrest and apoptotic cell death.
Filanesib (ARRY-520):
-
Demonstrated significant tumor growth inhibition, including durable regressions, in nonclinical mouse xenograft models.
-
Showed superior efficacy compared to microtubule-targeted agents (paclitaxel or vincristine) in several of these models.
-
In hepatoblastoma patient-derived xenograft (PDX) models, Filanesib treatment reduced tumor growth in four out of five models.
Experimental Protocols
Below are summaries of key experimental methodologies used in the preclinical evaluation of these compounds.
Caption: A generalized workflow for the preclinical evaluation of KSP inhibitors.
Cell Viability and Drug Sensitivity Screening
-
Objective: To determine the effect of the compounds on cell proliferation and viability.
-
Method: Patient-derived hepatoblastoma cells were seeded in 384-well plates. After 24 hours, cells were treated with a concentration series of Litronesib or Filanesib. After 72 hours of incubation, cell viability was measured using an ATP-based assay (CellTiter-Glo). The drug sensitivity score (sDSS) was calculated based on the area under the dose-response curve.
Cell Cycle Analysis
-
Objective: To assess the effect of the compounds on cell cycle progression.
-
Method: Hepatoblastoma cells (HB-279, HB-284, and HB-243) were treated with 10 nM Filanesib or DMSO for 24 hours. Cells were then harvested, fixed, and stained with a DNA-binding dye. Cell cycle distribution (G1, S, G2/M phases) was analyzed by flow cytometry. Filanesib treatment resulted in a significant increase in the percentage of cells in the G2/M phase.
In Vivo Xenograft Studies (Filanesib)
-
Objective: To evaluate the in vivo antitumor efficacy of Filanesib.
-
Method: Patient-derived hepatoblastoma tissue was implanted subcutaneously into immunodeficient mice. When tumors reached a palpable size, mice were randomized into treatment and control groups. Filanesib was administered to the treatment group, and tumor growth was monitored over time by caliper measurements.
Summary and Conclusion
Both this compound and Filanesib (ARRY-520) are potent inhibitors of KSP with a well-defined mechanism of action that leads to mitotic arrest and apoptosis in cancer cells.
-
Direct Comparative Data: In a preclinical screen on hepatoblastoma models, both drugs showed significant efficacy. Litronesib was effective in a broader range of the tested cell lines in that specific study.
-
In Vitro Potency: Based on data from different sources, Filanesib appears to have a lower IC50 value for KSP ATPase inhibition compared to Litronesib, suggesting potentially higher biochemical potency. However, this requires confirmation in a head-to-head assay under identical conditions.
-
In Vivo Activity: Both compounds have demonstrated antitumor activity in various xenograft models.
The choice between Litronesib and Filanesib for further development may depend on the specific cancer type, the therapeutic window, and the safety profile observed in more advanced preclinical and clinical studies. The available preclinical data suggests that both are promising candidates for cancers that are sensitive to mitotic inhibition.
References
- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Litronesib Racemate and Ispinesib in Cancer Research
In the landscape of anti-mitotic cancer therapies, inhibitors of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, have emerged as a promising class of agents. These molecules disrupt the formation of the bipolar mitotic spindle, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells. This guide provides a detailed, data-driven comparison of two notable KSP inhibitors: Litronesib Racemate and Ispinesib.
Executive Summary
Both this compound and Ispinesib are potent, allosteric inhibitors of KSP, a motor protein essential for mitotic spindle formation.[1][2] They represent an alternative to tubulin-targeting agents, potentially offering a better safety profile, particularly concerning neurotoxicity.[3][4] While both compounds have demonstrated significant anti-tumor activity in preclinical models and have been evaluated in clinical trials, key differences in their chemical structure, potency against various cell lines, and clinical development paths warrant a direct comparison for researchers and drug developers.[5]
Mechanism of Action
Litronesib and Ispinesib share a common mechanism of action by targeting KSP. KSP is a plus-end directed motor protein that utilizes ATP hydrolysis to slide antiparallel microtubules apart, a critical step in the separation of centrosomes and the establishment of a bipolar spindle during prophase. By binding to an allosteric pocket on the KSP motor domain, both Litronesib and Ispinesib lock the protein in an ADP-bound state, preventing its interaction with microtubules and inhibiting its motor function. This leads to the formation of characteristic monopolar spindles, mitotic arrest, and ultimately, apoptotic cell death.
Chemical Properties
| Feature | This compound | Ispinesib |
| Chemical Formula | C23H37N5O4S2 | C30H33ClN4O2 |
| Molecular Weight | 511.7 g/mol | 517.07 g/mol |
| Structure | 1,3,4-thiadiazoline derivative | Quinazolinone derivative |
| CAS Number | 910634-41-2 (for Litronesib) | 336113-53-2 |
Preclinical Data: A Comparative Overview
Both Litronesib and Ispinesib have demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The following tables summarize key preclinical findings.
In Vitro Potency
| Cell Line | Cancer Type | Litronesib IC50 (nM) | Ispinesib IC50 (nM) |
| Colo205 | Colon | - | 1.2 |
| HT-29 | Colon | - | 9.5 |
| HCT116 | Colon | - | 25 |
| Madison-109 | Lung Carcinoma | - | 1.2 |
| M5076 | Sarcoma | - | 1.2 |
| MX-1 | Breast | - | 9.5 |
| BT-474 | Breast | - | 7.4 - 600 (range across 53 lines) |
| MDA-MB-468 | Breast | - | 7.4 - 600 (range across 53 lines) |
| PC-3 | Prostate | - | 15 - 30 (induces apoptosis) |
| Various | 68 cancer cell lines | Growth inhibition reported | - |
Note: Direct comparative IC50 values for Litronesib in these specific cell lines were not available in the searched literature. Litronesib has been reported to inhibit the growth of 68 cancer cell lines.
In Vivo Efficacy
| Cancer Model | Drug & Dosage | Outcome |
| Colo205 Xenograft | Litronesib (1.1, 3.3, 10, 30 mg/kg, i.v.) | Dose-dependent antitumor activity |
| Colo205, Colo201, HT-29 Xenografts | Ispinesib (4.5 - 15 mg/kg) | Inhibitory effects observed |
| Madison 109 Lung Carcinoma Xenograft | Ispinesib (6 - 10 mg/kg) | Tumor growth inhibition |
| M5076 Sarcoma Xenograft | Ispinesib (6 - 10 mg/kg) | Tumor growth inhibition |
| Breast Cancer Xenografts (MCF-7, HCC1954, MDA-MB-468, KPL4) | Ispinesib (8 - 10 mg/kg) | Tumor growth inhibition |
| Pediatric Solid Tumor Xenografts | Ispinesib (10 mg/kg) | Significant tumor growth delay in 88% of evaluable xenografts |
Clinical Development
Both Litronesib and Ispinesib have progressed to clinical trials, primarily in patients with advanced solid tumors.
Litronesib:
-
Has been evaluated in seven clinical trials for solid tumors, metastatic breast cancer, acute leukemia, and small cell lung cancer.
-
Often administered with G-CSF (e.g., filgrastim) to manage neutropenia.
-
The best response observed in clinical trials was partial remission.
-
A Phase 1 study in Japanese patients with advanced solid tumors established a recommended dose of 5 mg/m²/day with G-CSF support.
Ispinesib:
-
Has been tested in at least 16 clinical trials, including Phase I and II studies.
-
Investigated as a monotherapy and in combination with other chemotherapeutic agents like docetaxel and capecitabine.
-
While showing a manageable safety profile, its efficacy as a single agent has been limited, with the best response being partial remission in ovarian and breast cancers.
-
Phase II trials in metastatic melanoma and recurrent or metastatic squamous cell carcinoma of the head and neck did not show objective responses.
-
The most common dose-limiting toxicity is neutropenia.
Experimental Protocols
Cell Viability Assay (General Protocol)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are harvested during the logarithmic growth phase and seeded into 96-well plates at a predetermined density.
-
Drug Preparation: this compound or Ispinesib is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in culture medium.
-
Treatment: The culture medium in the wells is replaced with medium containing the various drug concentrations. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: Plates are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the control wells, and the half-maximal inhibitory concentration (IC50) is calculated using appropriate software.
In Vivo Xenograft Study (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Formulation and Administration: Litronesib or Ispinesib is formulated in a suitable vehicle for in vivo administration (e.g., a solution of Cremophor EL, dimethylacetamide, and acidified water for Ispinesib). The drug is administered via a specified route (e.g., intraperitoneally) and schedule (e.g., every 4 days for 3 doses).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle-treated control group.
Conclusion
This compound and Ispinesib are both potent inhibitors of KSP with demonstrated anti-cancer activity. Ispinesib has been more extensively characterized in the public literature, with a wealth of preclinical data available for various cancer types. Litronesib also shows broad-spectrum activity. The clinical development of both agents has been challenged by modest single-agent efficacy, with neutropenia being a common dose-limiting toxicity. Future research may focus on combination therapies to enhance their therapeutic potential or on identifying predictive biomarkers to select patient populations most likely to respond to KSP inhibition. This guide provides a foundational comparison to aid researchers in evaluating these compounds for their specific research and development needs.
References
Validating the Target Engagement of Litronesib Racemate on Eg5/KIF11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Litronesib Racemate's performance in engaging its target, the mitotic kinesin Eg5 (also known as KIF11), with other well-characterized Eg5 inhibitors. The information presented is supported by experimental data from publicly available research, offering a valuable resource for researchers in oncology and drug discovery.
Introduction to Eg5/KIF11 and its Inhibition
Eg5 is a plus-end-directed motor protein belonging to the kinesin-5 superfamily. It plays a crucial role during the early stages of mitosis by establishing and maintaining the bipolar mitotic spindle, a prerequisite for accurate chromosome segregation.[1][2] Inhibition of Eg5's ATPase activity prevents centrosome separation, leading to the formation of a characteristic monoastral spindle, which in turn activates the spindle assembly checkpoint and induces mitotic arrest, ultimately culminating in apoptotic cell death in proliferating cancer cells.[2][3] This specific role in mitosis, with minimal impact on non-dividing cells, makes Eg5 an attractive target for cancer therapy.[4]
Litronesib (LY2523355) is a selective, allosteric inhibitor of Eg5. Like other inhibitors in its class, it binds to a pocket distinct from the ATP-binding site, modulating the enzyme's activity. This guide will compare the target engagement of this compound with other notable Eg5 inhibitors: Monastrol, S-trityl-L-cysteine (STLC), Ispinesib, and Filanesib.
Quantitative Comparison of Eg5 Inhibitors
The following tables summarize the inhibitory potency of this compound and other Eg5 inhibitors from biochemical and cell-based assays. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the activity of Eg5 or cell proliferation by 50%.
| Inhibitor | Basal Eg5 ATPase Activity IC50 (µM) | Microtubule-Activated Eg5 ATPase Activity IC50 (nM) | Reference(s) |
| This compound | Data Not Available | Data Not Available | |
| Monastrol | 1.7 (S-enantiomer), 8.2 (R-enantiomer) | 14,000 | |
| S-trityl-L-cysteine (STLC) | 1 | 140 | |
| Ispinesib | Data Not Available | < 10 | |
| Filanesib | Data Not Available | 6 |
Table 1: Biochemical Assay Data. Comparison of the half-maximal inhibitory concentration (IC50) of various inhibitors on the ATPase activity of Eg5.
| Inhibitor | Mitotic Arrest IC50 (nM) | Cell Line | Reference(s) |
| This compound | Not explicitly defined, but induces mitotic arrest | Cancer cell lines | |
| Monastrol | 13,000 - 60,000 | HeLa, BS-C-1 | |
| S-trityl-L-cysteine (STLC) | 700 | HeLa | |
| Ispinesib | 4.1 (median GI50) | Pediatric Preclinical Testing Program panel | |
| Filanesib | Induces G2/M arrest at 10 nM | Hepatoblastoma cells |
Table 2: Cell-Based Assay Data. Comparison of the half-maximal inhibitory concentration (IC50) or effective concentration for inducing mitotic arrest in various cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Eg5/KIF11 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence and absence of microtubules and inhibitors.
Materials:
-
Recombinant human Eg5 motor domain
-
Paclitaxel-stabilized microtubules
-
ATP
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled enzyme system
-
NADH
-
Phosphoenolpyruvate (PEP)
-
Assay buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Test compounds (this compound and other inhibitors) dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PK/LDH, NADH, and PEP.
-
Add the Eg5 enzyme to the reaction mixture. For microtubule-activated assays, also add paclitaxel-stabilized microtubules.
-
Add the test compounds at various concentrations to the wells of a microplate. Include a DMSO-only control.
-
Initiate the reaction by adding ATP to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a microplate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the initial reaction velocities from the linear phase of the absorbance curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mitotic Arrest Assay
This cell-based assay quantifies the ability of an inhibitor to induce mitotic arrest, typically by observing the formation of monoastral spindles.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compounds (this compound and other inhibitors) dissolved in DMSO
-
Fixative (e.g., cold methanol)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DNA stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed the cells in a multi-well plate or on coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 16-24 hours). Include a DMSO-only control.
-
Fix the cells with cold methanol and permeabilize them with a detergent-based buffer.
-
Incubate the cells with the primary antibody against α-tubulin, followed by the fluorescently labeled secondary antibody to visualize the microtubules.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype for each treatment condition.
-
Plot the percentage of cells with monoastral spindles versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cancer cell line expressing Eg5/KIF11
-
Cell culture medium and supplements
-
Test compound (this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Primary antibody against Eg5/KIF11
-
Secondary antibody (e.g., HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Thermal cycler or heating block
Procedure:
-
Culture cells to a sufficient density and treat with the test compound or vehicle (DMSO) for a defined period.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for Eg5/KIF11.
-
Quantify the band intensities for Eg5 at each temperature for both the compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble Eg5 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Impact of Eg5 Inhibition
The following diagrams illustrate the mechanism of Eg5 in mitosis and the workflow for validating target engagement.
Caption: Role of Eg5 in mitosis and the effect of Litronesib inhibition.
Caption: Experimental workflow for validating Eg5/KIF11 target engagement.
References
Unraveling the Nuances of Eg5 Inhibition: A Comparative Analysis of Litronesib Racemate and Monastrol
For Immediate Release
In the landscape of mitotic inhibitors, the kinesin spindle protein Eg5 has emerged as a pivotal target for anti-cancer drug development. Among the numerous compounds developed to inhibit Eg5, Litronesib Racemate and Monastrol are two prominent allosteric inhibitors. While both molecules effectively induce mitotic arrest by preventing the formation of a bipolar spindle, a deeper analysis reveals subtle yet significant differences in their mechanisms of action. This guide provides a comprehensive comparison of this compound and Monastrol, supported by experimental data, to inform researchers and drug development professionals.
Core Mechanism: Allosteric Inhibition of Eg5
Both this compound and Monastrol function as allosteric inhibitors of Eg5. This means they bind to a site on the protein distinct from the ATP-binding pocket, inducing a conformational change that ultimately hinders the motor's function. This shared characteristic distinguishes them from ATP-competitive inhibitors. The allosteric binding site for both compounds is a hydrophobic pocket formed by loop L5, helix α2, and helix α3 of the Eg5 motor domain[1][2]. Inhibition of Eg5 by these molecules prevents the separation of centrosomes, leading to the formation of characteristic monoastral spindles and subsequent mitotic arrest[1][3].
While they share a common binding pocket, the distinct chemical scaffolds of Litronesib (a thiadiazole derivative) and Monastrol (a dihydropyrimidine derivative) lead to differences in their inhibitory potency and the precise conformational changes they induce in the Eg5 protein[4].
Quantitative Comparison of Inhibitory Potency
Direct comparative studies providing IC50 values for this compound and Monastrol under identical experimental conditions are limited. However, data from various sources allow for a general comparison of their potency. It is important to note that IC50 values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations.
| Compound | Target | Assay Type | IC50 Value | Reference |
| Monastrol | Eg5 | Basal ATPase Activity | ~1.7 µM (S-enantiomer) | |
| Eg5 | Microtubule-activated ATPase Activity | ~14 µM (racemic) | ||
| HeLa Cells | Mitotic Arrest | ~50-60 µM (racemic) | ||
| Litronesib | Eg5 | Not specified | Potent inhibitor |
Note: The table presents representative data from different studies. Direct comparison of absolute values should be made with caution.
Qualitative comparative studies on the mechanical effects of different Loop-5 inhibitors have suggested that thiadiazole-based inhibitors, such as filanesib (structurally related to Litronesib), may induce a stronger mechanical inhibition of Eg5 compared to Monastrol. This suggests that Litronesib could be a more potent inhibitor of Eg5's mechanochemical cycle.
Mechanistic Differences in Action
The primary distinction in the mechanism of this compound and Monastrol lies in the subtle differences in how they alter the conformation of Eg5 and its interaction with microtubules. Both are classified as "Loop-5 inhibitors," which are known to induce a "weak-binding state" of Eg5 to microtubules. This contrasts with other classes of Eg5 inhibitors that might induce a "rigor-like" or strong-binding state.
The binding of these allosteric inhibitors stabilizes a conformation of the Eg5 motor domain that is less favorable for productive ATP hydrolysis and force generation. For Monastrol, it has been shown to slow down the release of ADP from the Eg5-ADP complex, effectively trapping the motor in an inactive state. While detailed kinetic data for Litronesib is less prevalent in publicly available literature, its classification as a Loop-5 inhibitor suggests a similar, though potentially more pronounced, effect on the Eg5 catalytic cycle.
dot
Figure 1. Simplified signaling pathways illustrating the mechanisms of this compound and Monastrol.
Experimental Protocols
Eg5 Microtubule-Activated ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules, and how it is affected by inhibitors. A common method is the enzyme-coupled assay.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM PIPES/KOH pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT). To this, add a NADH- and phosphoenolpyruvate-based ATP regeneration system containing lactate dehydrogenase and pyruvate kinase.
-
Eg5 and Microtubule Preparation: Use purified, recombinant human Eg5 motor domain. Prepare taxol-stabilized microtubules from purified tubulin.
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, microtubules, and varying concentrations of the inhibitor (this compound or Monastrol) dissolved in DMSO. Include a DMSO-only control.
-
Initiate the reaction by adding Eg5 and ATP.
-
Monitor the decrease in NADH absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
-
Data Analysis: Calculate the rate of ATP hydrolysis for each inhibitor concentration. Plot the rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Mitotic Arrest Assay
This assay determines the concentration of an inhibitor required to induce mitotic arrest in a cell line.
Methodology:
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Monastrol for a specified period (e.g., 16-24 hours).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against a mitotic marker (e.g., anti-phospho-histone H3) and a microtubule marker (e.g., anti-α-tubulin).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the DNA with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the percentage of cells arrested in mitosis (identified by condensed chromosomes and specific mitotic markers) for each inhibitor concentration.
-
Plot the percentage of mitotic cells against the logarithm of the inhibitor concentration to determine the EC50 value.
-
dot
Figure 2. Experimental workflow for a cell-based mitotic arrest assay.
Conclusion
References
- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of the mitotic spindle kinesin Eg5 reveals a novel conformation of the neck-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-study validation of Litronesib Racemate's anti-tumor activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-study validation of the anti-tumor activity of Litronesib Racemate, a selective inhibitor of the mitotic kinesin Eg5. Its performance is objectively compared with other Eg5 inhibitors, Filanesib and Ispinesib, supported by experimental data from preclinical studies.
Mechanism of Action: Eg5 Inhibition
This compound, along with Filanesib and Ispinesib, targets the mitotic kinesin Eg5 (also known as KIF11 or KSP).[1][2][3] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle in actively dividing cells.[1][4] Inhibition of Eg5 disrupts this process, leading to the formation of monopolar spindles, which triggers the spindle assembly checkpoint, causing mitotic arrest and subsequent programmed cell death (apoptosis) in cancer cells. This targeted approach offers a potential therapeutic advantage by primarily affecting rapidly proliferating cancer cells while sparing non-dividing normal cells.
In Vitro Anti-Tumor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| This compound (LY2523355) | HCT116 (Colon) | ~25 (for mitotic arrest) | |
| 68 cancer cell lines | Broad antiproliferative activity | ||
| Filanesib (ARRY-520) | KSP (human) | 6 | |
| HeLa (Cervical) | EC50 0.4 - 14.4 | ||
| HCT-15 (Colon) | EC50 3.7 | ||
| NCI/ADR-RES (Ovarian) | EC50 14 | ||
| K562/ADR (Leukemia) | EC50 4.2 | ||
| Anaplastic Meningioma | < 1 | ||
| Benign Meningioma | < 1 | ||
| Ispinesib (SB-715992) | KSP (HsEg5) | Ki app 1.7 | |
| Colo205 (Colon) | 1.2 - 9.5 | ||
| HT-29 (Colon) | 1.2 - 9.5 | ||
| M5076 (Ovarian) | 1.2 - 9.5 | ||
| Madison-109 (Lung) | 1.2 - 9.5 | ||
| MX-1 (Breast) | 1.2 - 9.5 | ||
| BT-474 (Breast) | GI50 45 | ||
| MDA-MB-468 (Breast) | GI50 19 | ||
| PC-3 (Prostate) | 15 - 30 (induces apoptosis) | ||
| Anaplastic Meningioma | < 1 | ||
| Benign Meningioma | < 1 | ||
| SCC09 (Oral) | IC50 reported | ||
| SCC25 (Oral) | IC50 reported |
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound and its alternatives has been evaluated in various xenograft models. The following table summarizes key findings.
| Compound | Xenograft Model | Dosing Schedule | Key Findings | Reference |
| This compound (LY2523355) | Colo205 (Colon) | 1.1, 3.3, 10, and 30 mg/kg, i.v. | Dose-dependent anti-tumor activity. | |
| Various xenograft and PDX models | Dose/schedule-dependent | Achieved complete remission in several models. | ||
| Filanesib (ARRY-520) | HT-29 (Colon) | 10, 15, 20, 30 mg/kg, i.p. | More effective than paclitaxel. | |
| HCT-116 (Colon) | 10, 15, 20, 30 mg/kg, i.p. | More effective than paclitaxel. | ||
| MDA-MB-231 (Breast) | 10, 15, 20, 30 mg/kg, i.p. | More effective than paclitaxel. | ||
| A2780 (Ovarian) | 10, 15, 20, 30 mg/kg, i.p. | More effective than paclitaxel. | ||
| DU145 (Prostate) | Not specified | Outperforms docetaxel. | ||
| PC-3 (Prostate) | Not specified | Outperforms docetaxel. | ||
| RPMI 8226 (Multiple Myeloma) | 12.5 mg/kg, i.p. | Highly responsive at low doses. | ||
| Meningioma | Not specified | Significantly inhibited tumor growth by up to 83%. | ||
| Ispinesib (SB-715992) | 26 tumor cell xenografts | Not specified | Marked tumor growth delay in 88% of models; complete response in rhabdoid, Wilms, and Ewing sarcoma tumors. | |
| MCF7 (Breast, ER+) | 8 mg/kg (SCID), 10 mg/kg (nude), q4d x 3, i.p. | Reduced tumor volume. | ||
| KPL4 (Breast, HER2+) | 8 mg/kg (SCID), 10 mg/kg (nude), q4d x 3, i.p. | Reduced tumor volume. | ||
| HCC1954 (Breast, HER2+) | 8 mg/kg (SCID), 10 mg/kg (nude), q4d x 3, i.p. | Reduced tumor volume. | ||
| BT-474 (Breast, HER2+) | 8 mg/kg (SCID), 10 mg/kg (nude), q4d x 3, i.p. | Reduced tumor volume. | ||
| MDA-MB-468 (Breast, Triple-negative) | 8 mg/kg (SCID), 10 mg/kg (nude), q4d x 3, i.p. | Greatest in vivo sensitivity among breast cancer models tested. | ||
| Meningioma | Not specified | Significantly inhibited tumor growth by up to 83%. |
Experimental Protocols
In Vitro Cell Proliferation Assay
A representative protocol for assessing the anti-proliferative activity of Eg5 inhibitors is as follows:
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of the Eg5 inhibitor (e.g., Litronesib, Filanesib, or Ispinesib) or vehicle control (DMSO).
-
Incubation: Cells are incubated with the compound for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Xenograft Tumor Model
A general protocol for evaluating the in vivo anti-tumor efficacy of Eg5 inhibitors is as follows:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The Eg5 inhibitor is administered via a specified route (e.g., intravenous or intraperitoneal injection) and schedule. The control group receives a vehicle control.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group. Other parameters such as tumor growth delay and the number of partial or complete responses are also recorded.
-
Pharmacodynamic Biomarkers: Tumor and skin biopsies can be collected to assess target engagement by measuring the levels of biomarkers such as phospho-histone H3.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Eg5 inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of Eg5 inhibitors leading to mitotic arrest and apoptosis.
Caption: Experimental workflow for evaluating the anti-tumor activity of Eg5 inhibitors.
References
- 1. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Litronesib Racemate: A Comparative Analysis of its Selectivity for the Mitotic Kinesin Eg5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the selectivity of Litronesib Racemate for the mitotic kinesin Eg5 (also known as KSP or KIF11) over other kinesin motor proteins. Litronesib is a potent, allosteric inhibitor of Eg5, a critical protein for the formation of the bipolar mitotic spindle during cell division.[1][2][3][4] Its ability to selectively target Eg5 makes it an attractive candidate for anti-cancer therapies, as it primarily affects actively dividing cells.[5]
Quantitative Analysis of Selectivity
However, studies on related classes of Eg5 inhibitors provide strong evidence for the high selectivity of compounds targeting the allosteric pocket of Eg5. This selectivity is attributed to the unique length and conformation of the L5 loop in Eg5, which is a key component of the inhibitor binding site and is not conserved across other kinesin family members. For instance, a similar class of S-trityl-L-cysteine-based inhibitors showed no significant activity when tested against a panel of seven other human kinesins at concentrations up to 200 μM.
| Kinesin Target | This compound IC50/Ki | Notes |
| Eg5 (KSP/KIF11) | ~26 nM (for (R)-enantiomer) | Potent inhibition of ATPase activity. |
| Other Kinesins | Data not publicly available | High selectivity is inferred from the mechanism of action and studies on analogous compounds. |
Note: The provided IC50 value is for the active (R)-enantiomer of Litronesib. Data for the racemate is not specified in the available literature.
Mechanism of Action and Signaling Pathway
Eg5 is a plus-end directed motor protein that plays an essential role in establishing and maintaining the bipolar mitotic spindle. It functions by cross-linking and sliding antiparallel microtubules apart, pushing the spindle poles away from each other. Inhibition of Eg5 by Litronesib leads to the formation of characteristic monopolar spindles, resulting in mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Role of Eg5 in mitosis and the effect of Litronesib inhibition.
Experimental Protocols
The selectivity of kinesin inhibitors like this compound is typically evaluated using in vitro biochemical assays that measure the motor activity of purified kinesin proteins. The two primary assays are the microtubule-stimulated ATPase assay and the microtubule gliding assay.
Microtubule-Stimulated ATPase Assay
This assay measures the rate of ATP hydrolysis by the kinesin motor domain in the presence of microtubules. The inhibition of this activity is a direct measure of the compound's effect on the kinesin's motor function. A common method for this is the ADP-Glo™ Kinase Assay.
Protocol Outline (ADP-Glo™ Assay):
-
Reagent Preparation:
-
Prepare purified recombinant human Eg5 and other kinesin motor domains.
-
Prepare taxol-stabilized microtubules.
-
Prepare a serial dilution of this compound in an appropriate buffer (e.g., containing DMSO).
-
Prepare ATP and ADP-Glo™ reagents as per the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 384-well plate, add the kinesin enzyme, microtubules, and the test compound (this compound) or vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinesin's ATPase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a microtubule-stimulated ATPase assay.
Microtubule Gliding Assay
This assay directly visualizes the movement of microtubules propelled by surface-adsorbed kinesin motors. The inhibition of this movement provides a phenotypic measure of the compound's effect.
Protocol Outline:
-
Flow Cell Preparation:
-
Construct a flow cell using a glass slide and a coverslip.
-
Coat the inside surface of the flow cell with an anti-kinesin antibody or a protein like casein to which the kinesin will adhere.
-
-
Motor Protein Immobilization:
-
Introduce a solution of purified kinesin motor protein into the flow cell and incubate to allow the motors to bind to the surface.
-
Wash out the unbound motor protein.
-
-
Microtubule Motility:
-
Introduce a solution containing fluorescently labeled, taxol-stabilized microtubules and ATP into the flow cell.
-
Observe the gliding movement of the microtubules using fluorescence microscopy.
-
-
Inhibition Assay:
-
To test the effect of this compound, introduce a solution containing the inhibitor along with the microtubules and ATP.
-
Observe and quantify the change in the velocity and/or the number of moving microtubules.
-
-
Data Analysis:
-
Record videos of microtubule movement.
-
Use tracking software to measure the velocity of individual microtubules.
-
Compare the motility in the presence of the inhibitor to the vehicle control to determine the extent of inhibition.
-
Caption: Workflow for a microtubule gliding assay.
Conclusion
This compound is a potent inhibitor of the mitotic kinesin Eg5. While comprehensive quantitative data on its selectivity against a wide range of other kinesins is not publicly available, the existing data for its active enantiomer and the well-understood mechanism of action targeting a unique allosteric site on Eg5 strongly support its high selectivity. The experimental protocols outlined above provide a framework for researchers to independently verify and further explore the selectivity profile of this compound and other kinesin inhibitors. This high selectivity is a key attribute that makes Eg5 inhibitors like Litronesib promising candidates for the development of targeted anti-cancer therapies with a potentially wider therapeutic window compared to traditional antimitotic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Litronesib Racemate and Microtubule-Targeting Agents in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side assessment of Litronesib Racemate, a novel kinesin Eg5 inhibitor, and traditional microtubule-targeting agents (MTAs), offering a comprehensive overview of their mechanisms, efficacy, and the experimental frameworks used for their evaluation.
Introduction
The mitotic spindle is a critical target in cancer therapy due to the rapid proliferation of malignant cells. Microtubule-targeting agents (MTAs), such as taxanes and vinca alkaloids, have been mainstays in chemotherapy for decades.[1][2] These agents disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death.[1][2] However, their efficacy is often limited by toxicities and the development of resistance.[1]
This compound (LY2523355) represents a newer class of antimitotic agents that specifically inhibit the kinesin spindle protein Eg5 (also known as KIF11). Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle. By selectively targeting Eg5, Litronesib induces mitotic arrest through a mechanism distinct from that of traditional MTAs, potentially offering an improved therapeutic window. This guide presents a comparative analysis of these two classes of antimitotic drugs, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound (Eg5 Inhibitor):
Litronesib is a selective, allosteric inhibitor of the Eg5 kinesin motor protein. Eg5 is responsible for pushing the two spindle poles apart during early mitosis. By binding to a pocket on the Eg5 motor domain, Litronesib locks the protein in a conformation that prevents ATP hydrolysis and its interaction with microtubules. This inhibition of Eg5 function prevents the separation of centrosomes, leading to the formation of a characteristic "monoastral" spindle, where a single spindle pole is surrounded by a radial array of microtubules. This aberrant spindle structure activates the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest and ultimately leading to apoptotic cell death, often through the activation of the caspase-3 pathway.
Microtubule-Targeting Agents (MTAs):
Traditional MTAs are broadly classified into two categories based on their effect on microtubule dynamics:
-
Microtubule Stabilizing Agents (e.g., Taxanes like Paclitaxel and Docetaxel): These agents bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This stabilization of microtubules disrupts the delicate balance of microtubule dynamics required for proper spindle formation and function, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.
-
Microtubule Destabilizing Agents (e.g., Vinca Alkaloids): These agents also bind to tubulin but inhibit its polymerization into microtubules, leading to a net depolymerization of the microtubule network. The disruption of the mitotic spindle again results in mitotic arrest and apoptosis.
Comparative Performance Data
The following tables summarize in vitro data for an Eg5 inhibitor and a microtubule-targeting agent (Paclitaxel) in the triple-negative breast cancer cell line MDA-MB-231. It is important to note that the data for the Eg5 inhibitor is for a compound designated as "4bt," as direct side-by-side data for this compound in this specific cell line was not available in the reviewed literature. Compound 4bt is presented here as a representative Eg5 inhibitor for comparative purposes.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Drug Class | Cell Line | IC50 (nM) | Reference |
| 4bt | Eg5 Inhibitor | MDA-MB-231 | ~150 | |
| Paclitaxel | Microtubule-Stabilizing Agent | MDA-MB-231 | 3 |
Table 2: Comparative Effects on Cell Cycle Distribution (MDA-MB-231 cells)
| Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |
| Control (Untreated) | 48.2% | 29.1% | 22.7% | |
| Paclitaxel (0.05 µg/L for 14h) | 10.3% | 15.2% | 74.5% | |
| Eg5 Inhibitor (4bt, 150 nM) | Data not available | Data not available | Marked increase in G2/M arrest observed in vivo |
Table 3: Comparative Induction of Apoptosis
| Compound | Cell Line | Assay | Observation | Reference |
| Litronesib (LY2523355) | Various Cancer Cell Lines | Not specified | Induces apoptosis following mitotic arrest | |
| Paclitaxel | BCap37 | Flow Cytometry (PI Staining) | Time-dependent increase in apoptotic cell population |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of the test compounds (e.g., this compound, Paclitaxel) and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the test compounds at the desired concentrations for a specified time.
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M).
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Test compounds
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with test compounds for the desired duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA, allowing for the quantification of cells in the G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparing these antimitotic agents.
References
A Comparative Guide to the Binding Pockets of Litronesib Racemate and S-trityl-L-cysteine (STLC) in Eg5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding characteristics of two allosteric inhibitors of the mitotic kinesin Eg5: Litronesib (also known as LY2523355) and S-trityl-L-cysteine (STLC). Both compounds target the same allosteric pocket on Eg5, leading to mitotic arrest and subsequent apoptosis in proliferating cancer cells. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular interactions and pathways.
Executive Summary
Litronesib and STLC are potent inhibitors of Eg5, a motor protein crucial for the formation of the bipolar spindle during mitosis. They function by binding to an allosteric pocket distinct from the ATP-binding site, specifically the pocket formed by helix α2, loop L5, and helix α3.[1] This binding event locks the motor domain in an ADP-bound state, preventing its essential motor activity and leading to the formation of characteristic monoastral spindles and cell cycle arrest.[2][3] While both inhibitors share a common binding region and mechanism of action, differences in their chemical scaffolds suggest distinct interactions within the binding pocket, influencing their inhibitory potency and potentially their downstream cellular effects.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative parameters for Litronesib and STLC based on available experimental data. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Parameter | Litronesib (LY2523355) | S-trityl-L-cysteine (STLC) | Reference(s) |
| Target | Kinesin Spindle Protein (Eg5/KSP) | Kinesin Spindle Protein (Eg5/KSP) | [1] |
| Binding Site | Allosteric pocket (α2/L5/α3) | Allosteric pocket (α2/L5/α3) | [1] |
| Mechanism of Action | Allosteric, ATP-uncompetitive | Allosteric, ATP-uncompetitive | |
| IC50 (Eg5/KSP ATPase Activity) | 26 nM | 140 nM (microtubule-activated) 1.0 µM (basal) | |
| IC50 (Mitotic Arrest) | 25 nM (induces cell death) | 700 nM | |
| Binding Kinetics | Not Available | Association rate (kon): 6.1 µM⁻¹s⁻¹ Release rate (koff): 3.6 s⁻¹ | |
| PDB ID of Eg5 Complex | Not Available | 3KEN |
Binding Pocket Differences: A Structural Perspective
While both Litronesib and STLC target the same allosteric pocket on Eg5, their distinct chemical structures dictate specific molecular interactions.
S-trityl-L-cysteine (STLC): The crystal structure of Eg5 in complex with STLC (PDB ID: 3KEN) reveals that the bulky trityl group of STLC is accommodated within a hydrophobic pocket. The cysteine moiety also forms important interactions within the binding site. The binding of STLC stabilizes a conformation of loop L5 that is bent away from the nucleotide-binding site.
Litronesib (LY2523355): A crystal structure of Litronesib in complex with Eg5 is not publicly available. However, Litronesib belongs to the thiadiazole class of Eg5 inhibitors. Structural data from a related thiadiazole inhibitor, K858, in complex with Eg5, shows that the thiadiazole scaffold also occupies the allosteric pocket formed by helix α2, loop L5, and helix α3. It is inferred that Litronesib binds in a similar manner, with its specific side chains forming unique interactions within this pocket, likely contributing to its high potency.
The diagram below illustrates the general mechanism of allosteric inhibition of Eg5 by both compounds.
Caption: Allosteric inhibition of the Eg5 motor domain.
Signaling Pathways
The primary signaling pathway affected by both Litronesib and STLC is the Spindle Assembly Checkpoint (SAC) . By inducing mitotic arrest through the formation of monopolar spindles, these inhibitors activate the SAC, a crucial cellular surveillance mechanism that ensures proper chromosome segregation. Sustained activation of the SAC is required for the apoptotic cell death induced by these inhibitors.
For STLC, there is evidence suggesting the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are involved in apoptosis and cell cycle regulation. It is plausible that Litronesib may also modulate these pathways, although specific studies are lacking.
The following diagram depicts the general signaling cascade initiated by Eg5 inhibition.
Caption: Signaling cascade following Eg5 inhibition.
Experimental Protocols
Eg5 ATPase Activity Assay (Malachite Green Assay)
This assay quantifies the enzymatic activity of Eg5 by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Principle: The malachite green reagent forms a colored complex with free orthophosphate, and the absorbance of this complex is measured spectrophotometrically.
Workflow:
Caption: Workflow for the Eg5 ATPase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare serial dilutions of Litronesib or STLC. Prepare a reaction buffer containing purified Eg5 enzyme. For microtubule-stimulated assays, include taxol-stabilized microtubules in the reaction buffer.
-
Incubation: Add the Eg5 enzyme to the wells of a microplate containing the different concentrations of the inhibitor and incubate for a defined period at a controlled temperature.
-
Reaction Initiation: Start the ATPase reaction by adding a solution of ATP (and microtubules for the stimulated assay) to each well.
-
Reaction Termination and Color Development: After a specific incubation time, stop the reaction and add the malachite green reagent. This reagent will react with the inorganic phosphate produced during the reaction to develop a colored product.
-
Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 620 nm and 650 nm.
-
Data Analysis: Generate a standard curve using known concentrations of phosphate. Use this curve to determine the amount of phosphate released in each reaction. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
Mitotic Arrest Assay (Immunofluorescence)
This cell-based assay is used to visualize the phenotypic effect of Eg5 inhibition, specifically the formation of monopolar spindles.
Principle: Cells are treated with the inhibitor, fixed, and then stained with antibodies against components of the mitotic spindle (e.g., α-tubulin) and a nuclear counterstain (e.g., DAPI). Fluorescence microscopy is then used to visualize and quantify the percentage of mitotic cells with a monoastral spindle phenotype.
Workflow:
Caption: Workflow for the mitotic arrest immunofluorescence assay.
Detailed Steps:
-
Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., HeLa) onto coverslips in a culture dish. Once the cells have adhered, treat them with various concentrations of Litronesib or STLC for a specified period (e.g., 16-24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS and then fix them with a suitable fixative (e.g., paraformaldehyde or methanol). After fixation, permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibodies to access intracellular structures.
-
Blocking: Incubate the cells in a blocking solution (e.g., bovine serum albumin or goat serum in PBS) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically targets a component of the mitotic spindle, such as α-tubulin.
-
Secondary Antibody Incubation: After washing away the unbound primary antibody, incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Nuclear Counterstaining: Stain the cell nuclei with a fluorescent DNA-binding dye like DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Visualize the cells using a fluorescence microscope.
-
Quantification: Count the number of mitotic cells exhibiting a monoastral spindle phenotype (a single aster of microtubules surrounding a central chromosome mass) and express this as a percentage of the total mitotic cell population for each inhibitor concentration. Plot the percentage of monoastral spindles against the inhibitor concentration to determine the IC50 for mitotic arrest.
Conclusion
Both Litronesib and S-trityl-L-cysteine are highly effective allosteric inhibitors of Eg5 that share a common binding pocket and mechanism of action, leading to mitotic arrest and apoptosis. The available data suggests that Litronesib exhibits greater potency in inhibiting Eg5's ATPase activity and inducing cell death at lower concentrations compared to STLC. While the general binding location is known for both, the absence of a publicly available crystal structure for the Litronesib-Eg5 complex precludes a detailed, direct comparison of the specific molecular interactions within the binding pocket. Further structural and direct comparative kinetic studies would provide a more complete understanding of the subtle yet important differences in the binding of these two potent anti-mitotic agents.
References
- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark: Litronesib Racemate Versus Next-Generation Mitotic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Eg5 kinesin inhibitor, Litronesib Racemate, against two prominent next-generation mitotic inhibitors: Volasertib, a PLK1 inhibitor, and GSK923295, a CENP-E inhibitor. The following sections detail their mechanisms of action, comparative efficacy in preclinical models, and the experimental protocols used to generate the supporting data.
Introduction to Mitotic Inhibitors
Mitosis, the process of cell division, is a cornerstone of cancer research, as its dysregulation is a hallmark of cancer. Mitotic inhibitors are a class of drugs that disrupt this process, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] While classical mitotic inhibitors like taxanes and vinca alkaloids target microtubules directly, next-generation inhibitors offer greater specificity by targeting key mitotic proteins, potentially reducing off-target effects.[2]
This guide focuses on three such inhibitors:
-
Volasertib (BI 6727): A potent and selective inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. Inhibition of PLK1 disrupts these processes, leading to mitotic arrest and cell death.
-
GSK923295: A first-in-class, allosteric inhibitor of the Centromere-Associated Protein E (CENP-E) kinesin. CENP-E is a kinetochore-associated motor protein required for the alignment of chromosomes at the metaphase plate. Inhibition of CENP-E's motor activity results in chromosome misalignment, prolonged mitotic arrest, and apoptosis.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of these inhibitors are best understood by visualizing their roles in the mitotic process.
Litronesib and the Eg5-Dependent Mitotic Spindle
Litronesib targets the motor protein Eg5, which is crucial for pushing the spindle poles apart. Its inhibition leads to the collapse of the spindle into a monoaster formation, activating the spindle assembly checkpoint (SAC) and inducing mitotic arrest.
Caption: Litronesib inhibits Eg5, preventing bipolar spindle formation and causing mitotic arrest.
Volasertib and the PLK1 Signaling Pathway
Volasertib inhibits PLK1, a master regulator of mitosis. PLK1's diverse roles include the activation of the Cdc25 phosphatase, which in turn activates the Cyclin B-CDK1 complex, a key driver of mitotic entry. PLK1 is also involved in centrosome maturation and spindle assembly.
Caption: Volasertib inhibits PLK1, disrupting multiple stages of mitosis and leading to apoptosis.
GSK923295 and the CENP-E Dependent Chromosome Alignment
GSK923295 targets CENP-E, a motor protein that transports chromosomes along microtubules to the metaphase plate. Inhibition of CENP-E prevents proper chromosome alignment, activating the spindle assembly checkpoint and leading to a prolonged mitotic arrest.
Caption: GSK923295 inhibits CENP-E, causing chromosome misalignment and mitotic arrest.
Comparative In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibitory concentration (GI50) values for Litronesib, Volasertib, and GSK923295 in various cancer cell lines. Lower values indicate higher potency.
| Inhibitor | Target | Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| Litronesib | Eg5 | HCT116 | Colon Carcinoma | Mitotic Arrest (EC50) ~25 | |
| Multiple (68 cell lines) | Various | Not specified | |||
| Volasertib | PLK1 | HCT116 | Colon Carcinoma | 23 | |
| NCI-H460 | Lung Carcinoma | 21 | |||
| BRO | Melanoma | 11 | |||
| GRANTA-519 | Mantle Cell Lymphoma | 15 | |||
| HL-60 | Acute Myeloid Leukemia | 32 | |||
| THP-1 | Acute Monocytic Leukemia | 36 | |||
| Raji | Burkitt's Lymphoma | 37 | |||
| Multiple (PPTP Panel) | Pediatric Cancers | Median 14.1 | |||
| GSK923295 | CENP-E | SW48 | Colorectal Adenocarcinoma | 17.2 | |
| RKO | Colon Carcinoma | 55.6 | |||
| SW620 | Colorectal Adenocarcinoma | 42 | |||
| HCT116 | Colon Carcinoma | 51.9 | |||
| Multiple (237 cell lines) | Various | Median 32 | |||
| Multiple (PPTP Panel) | Pediatric Cancers | Median 27 |
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of the three inhibitors in xenograft models.
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Litronesib | Colon Carcinoma | Colo205 | 1.1, 3.3, 10, and 30 mg/kg, i.v. | Dose-dependent antitumor activity | |
| Volasertib | Colon Carcinoma | HCT116 | 50 mg/kg weekly, oral | Significant tumor growth inhibition | |
| Small Cell Lung Cancer | H526 | 20 mg/kg weekly, i.p. | Significant tumor growth inhibition | ||
| Chordoma | CD3, CD7, CD39 | 10 mg/kg, 4 days/week | No significant tumor response | ||
| GSK923295 | Colon Carcinoma | Colo205 | 125 mg/kg, single injection | Increased mitotic figures and apoptosis | |
| Colon Carcinoma | Colo205 | 62.5 and 125 mg/kg, 3 daily doses for 2 weeks | Dose-dependent tumor regression | ||
| Pediatric Solid Tumors | 35 evaluable models | 125 mg/kg daily, i.p. | Significant EFS distribution differences in 32/35 models; 13 objective responses | ||
| Acute Lymphoblastic Leukemia | 8 evaluable models | 125 mg/kg daily, i.p. (Days 1-3 & 8-10) | Excessive toxicity, but significant anti-leukemia activity |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cell Proliferation/Viability Assay
This protocol is a general representation of methods used to determine IC50/GI50 values.
Caption: Workflow for determining in vitro cell viability and IC50/GI50 values.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded into 96-well microplates at an appropriate density and allowed to adhere overnight.
-
Drug Application: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the mitotic inhibitor.
-
Incubation: Cells are incubated with the inhibitor for a specified period, typically 72 hours.
-
Viability Assessment: A cell viability reagent (e.g., AlamarBlue, MTT, or CellTiter-Glo) is added to each well.
-
Signal Measurement: After a short incubation, the fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The results are normalized to untreated control cells, and the IC50 or GI50 values are calculated by fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for assessing in vivo antitumor efficacy.
Caption: General workflow for in vivo xenograft studies to assess antitumor efficacy.
Protocol:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Group Allocation: Mice are randomized into treatment and control groups.
-
Treatment: The mitotic inhibitor is administered via a specified route (e.g., intravenous, intraperitoneal, or oral) and schedule. The control group receives a vehicle solution.
-
Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored as indicators of toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a specified size or after a predetermined duration. Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.
Immunofluorescence for Mitotic Spindle Analysis
This protocol describes a general method for visualizing the mitotic spindle and chromosome alignment.
Protocol:
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the mitotic inhibitor for a specified time.
-
Fixation: Cells are fixed with a suitable fixative, such as paraformaldehyde or cold methanol, to preserve cellular structures.
-
Permeabilization: The cell membrane is permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.
-
Blocking: Non-specific antibody binding is blocked using a solution containing serum or bovine serum albumin (BSA).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody that specifically targets a protein of interest (e.g., α-tubulin for microtubules).
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
Counterstaining and Mounting: The DNA is stained with a fluorescent dye (e.g., DAPI or Hoechst) to visualize the chromosomes. The coverslip is then mounted onto a microscope slide.
-
Imaging: The stained cells are visualized using a fluorescence or confocal microscope to assess spindle morphology and chromosome alignment.
Conclusion
Litronesib, Volasertib, and GSK923295 represent distinct and targeted approaches to inhibiting mitosis. While all three have demonstrated potent anti-cancer activity in preclinical models, their unique mechanisms of action suggest they may have different spectrums of activity and potential resistance mechanisms. The data presented in this guide provides a foundation for researchers to compare these inhibitors and to design further experiments to elucidate their therapeutic potential. The provided protocols offer a starting point for the in-house evaluation of these and other novel mitotic inhibitors.
References
Safety Operating Guide
Proper Disposal of Litronesib Racemate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of Litronesib Racemate, a selective inhibitor of the mitosis-specific kinesin Eg5. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is necessary to ensure a safe laboratory environment and compliance with institutional and regulatory standards.
Safety and Handling Precautions
Before disposal, it is crucial to handle this compound with the appropriate care. Based on available Safety Data Sheets (SDS), the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]
-
Avoid Contact: Prevent direct contact with skin and eyes.[1] In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists.
-
Spill Management: In the event of a spill, prevent the powder from becoming airborne. Absorb any solutions with an inert material and decontaminate surfaces with alcohol.[1] Dispose of contaminated materials as chemical waste.
Step-by-Step Disposal Procedures
Even though this compound is not classified as hazardous, it should not be disposed of in the regular trash or down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2][3] Pharmaceutical waste, in particular, requires careful management to prevent environmental contamination.
-
Segregation: Keep this compound waste separate from other waste streams, especially hazardous materials. Do not mix it with solvents or other reactive chemicals.
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealed container. A plastic container with a secure screw-top lid is preferable.
-
For solutions, use a compatible, leak-proof container. Ensure the container is appropriate for the solvent used.
-
-
Labeling: Label the waste container clearly as "this compound Waste" or with its chemical name. Include the approximate amount of material. Proper labeling is crucial for identification by EHS personnel.
-
Storage: Store the sealed waste container in a designated and secure area within the laboratory, away from incompatible materials. This area should be clearly marked as a satellite accumulation area for chemical waste.
-
Contact EHS: Follow your institution's specific procedures for chemical waste pickup. Contact your EHS office to schedule a collection. Do not attempt to transport the waste off-site yourself.
-
Empty Containers: Empty containers that held this compound should be managed according to your institution's policy. Generally, if the container is "RCRA empty" (all contents have been removed by normal means), the label should be defaced, and the container can be disposed of in the regular trash. However, for containers of pharmaceutical compounds, it is best practice to consult with your EHS office.
Chemical and Physical Properties of this compound
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₃H₃₇N₅O₄S₂ |
| Molecular Weight | 511.70 g/mol |
| Purity | 99.20% |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific guidelines and your Environmental Health and Safety office for any questions or clarification.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
Safeguarding Your Research: A Guide to Handling Litronesib Racemate
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Litronesib Racemate, a selective allosteric inhibitor of kinesin Eg5. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), prudent laboratory practice dictates the use of comprehensive personal protective equipment to minimize exposure and ensure safety.[1] All personnel handling this compound must wear the following PPE:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material |
| Eye/Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified |
| Skin and Body Protection | Laboratory coat | Fully buttoned |
| Respiratory Protection | Not generally required for small quantities. Use a NIOSH-approved respirator if dust or aerosols are generated. | - |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Ventilation: Handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to avoid the formation and inhalation of dust and aerosols.[1]
-
Contact Avoidance: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation.[1]
Storage:
-
Short-term (less than 2 weeks): The compound can be shipped and stored at room temperature.
-
Long-term: For extended storage, maintain the compound at -20°C for up to one year or at -80°C for up to two years.[2]
Emergency Procedures: Spills and First Aid
In the event of accidental exposure or spillage, immediate and appropriate action is required.
Spill Cleanup:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Absorb: Use a finely-powdered, liquid-binding material such as diatomite or universal binders to absorb any solutions.
-
Decontaminate: Scrub surfaces and equipment with alcohol to decontaminate.
-
Dispose: Dispose of all contaminated materials in accordance with institutional and local regulations.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Thoroughly rinse the affected skin area with plenty of water. Remove contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Disposal Plan
All waste materials, including empty containers and contaminated items, should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
PPE Selection Workflow
To ensure the correct level of protection is used when handling this compound, follow the logical workflow outlined below.
Caption: PPE selection workflow for this compound handling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
